molecular formula C10H9ClN4O2S B15554262 Sulfachloropyridazine-13C6 CAS No. 2731998-51-7

Sulfachloropyridazine-13C6

Cat. No.: B15554262
CAS No.: 2731998-51-7
M. Wt: 290.68 g/mol
InChI Key: XOXHILFPRYWFOD-UQUYMPKGSA-N
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Description

Sulfachloropyridazine-13C6 is a useful research compound. Its molecular formula is C10H9ClN4O2S and its molecular weight is 290.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2731998-51-7

Molecular Formula

C10H9ClN4O2S

Molecular Weight

290.68 g/mol

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

XOXHILFPRYWFOD-UQUYMPKGSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Sulfachloropyridazine-13C6 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Sulfachloropyridazine-13C6 is a stable isotope-labeled form of Sulfachloropyridazine (B1682503), a sulfonamide antibiotic. In the realm of scientific research, its primary and critical application is as an internal standard for highly sensitive and accurate quantitative analyses. The incorporation of six carbon-13 atoms into its structure allows it to be distinguished from its unlabeled counterpart by mass spectrometry, making it an invaluable tool in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. This guide provides an in-depth overview of its applications, supported by experimental data, detailed protocols, and visual workflows to facilitate its effective use in a laboratory setting.

Principle Application: Isotope Dilution Mass Spectrometry

The predominant use of this compound is in isotope dilution mass spectrometry (IDMS) , most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical technique is the gold standard for quantification due to its high selectivity and sensitivity. By adding a known amount of the 13C6-labeled standard to a sample, researchers can accurately determine the concentration of the unlabeled Sulfachloropyridazine, as the labeled and unlabeled compounds co-elute and experience identical ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Quantitative Data from Validation Studies

The following tables summarize key quantitative parameters from a study validating an LC-MS/MS method for the determination of Sulfachloropyridazine in broiler chicken tissues, using a 13C-labeled internal standard.[3][4]

Table 1: Method Detection and Quantification Limits [3][4]

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Feathers1014.6
Muscle56.2
Liver1012.7

Table 2: Calibration Curve Parameters [3][4]

MatrixConcentration Range (µg/kg)Coefficient of Determination (R²)
Feathers10 - 100> 0.98
Muscle10 - 100> 0.96
Liver10 - 100> 0.96

Experimental Protocols

Protocol 1: Quantification of Sulfachloropyridazine in Chicken Tissues using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of Sulfachloropyridazine residues in broiler chicken tissues.[3]

1. Materials and Reagents:

  • Sulfachloropyridazine (certified purity ≥99.7%)

  • This compound (or a suitable 13C-labeled sulfonamide internal standard like Sulfamethazine-phenyl-13C6-hemihydrate with certified purity ≥99.9%)[3]

  • HPLC-grade water, acetonitrile, methanol, and ethyl acetate (B1210297)

  • Formic acid (≥98%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., Aromatic sulfonic acid)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Standard and Internal Standard Preparation:

  • Primary Stock Solution (Sulfachloropyridazine): Prepare a 1 mg/mL stock solution in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., water:methanol 50:50 v/v) to prepare a series of working standards for the calibration curve (e.g., 10, 20, 40, 80, 100 ng/mL).

  • Internal Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution in methanol.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution to a working concentration (e.g., 100 ng/mL) in a suitable solvent.

3. Sample Preparation (Muscle and Liver):

  • Weigh 5 ± 0.05 g of homogenized muscle or 2 ± 0.02 g of homogenized liver into a 50-mL polypropylene tube.[3]

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Allow the sample to rest for 15 minutes.[3]

  • Add 15 mL of HPLC-grade water and vortex for 10 minutes.[3]

  • Add 15 µL of 1M NaOH and vortex for another 15 minutes.[3]

  • Sonicate the sample for 5 minutes.[3]

  • Adjust the pH to 7.8–8.0 with 10% v/v HCl.[3]

  • Add 20 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Optimize the gradient to achieve good separation of Sulfachloropyridazine from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Sulfachloropyridazine and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of Sulfachloropyridazine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfachloropyridazine

Sulfachloropyridazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth.[7][8][9]

Sulfachloropyridazine Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid THF Tetrahydrofolic Acid (THF) Dihydrofolic_acid->THF Nucleotides_Amino_Acids Nucleotides & Amino Acids THF->Nucleotides_Amino_Acids Bacterial_Growth Bacterial Growth Nucleotides_Amino_Acids->Bacterial_Growth Sulfachloropyridazine Sulfachloropyridazine Sulfachloropyridazine->Inhibition Inhibition->DHPS caption Mechanism of Sulfachloropyridazine Action

Sulfachloropyridazine inhibits bacterial growth by blocking the folate synthesis pathway.
Experimental Workflow: Quantitative Analysis of Sulfachloropyridazine

The following diagram illustrates the typical workflow for the quantitative analysis of Sulfachloropyridazine in a biological matrix using this compound as an internal standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (e.g., Chicken Tissue) Homogenization 2. Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound Homogenization->Spiking Extraction 4. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation Filtration 6. Filtration Evaporation->Filtration LC_MSMS 7. LC-MS/MS Analysis Filtration->LC_MSMS Peak_Integration 8. Peak Integration & Area Ratio Calculation LC_MSMS->Peak_Integration Calibration_Curve 9. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 10. Quantification of Sulfachloropyridazine Calibration_Curve->Quantification caption Workflow for Sulfachloropyridazine Quantification

A typical workflow for quantifying Sulfachloropyridazine using an internal standard.

References

An In-depth Technical Guide to Sulfachloropyridazine-13C6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Sulfachloropyridazine-13C6. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of Sulfachloropyridazine (B1682503) in various biological and environmental matrices.

Chemical Properties and Identification

This compound is a stable isotope-labeled version of the sulfonamide antibiotic, Sulfachloropyridazine. The six carbon atoms of the benzene (B151609) ring have been replaced with the Carbon-13 isotope, providing a distinct mass shift for use in mass spectrometry-based analytical methods.[1][]

General Information
PropertyValueReference(s)
Chemical Name 4-amino-N-(6-chloropyridazin-3-yl)(1,2,3,4,5,6-13C6)benzene-1-sulfonamide[1]
Synonyms This compound; N1-(6-Chloro-3-pyridazinyl)sulfanilamide-13C6; 3-Chloro-6-sulfanilamidopyridazine-13C6[1]
CAS Number 2731998-51-7[3][4]
Unlabeled CAS 80-32-0[1]
Appearance Pale Yellow Solid[1][]
Physicochemical Data

The physicochemical properties of this compound are expected to be nearly identical to its unlabeled counterpart, with the exception of its molecular weight.

PropertyValueReference(s)
Molecular Formula C4[13C]6H9ClN4O2S[1][]
Molecular Weight 290.68 g/mol [1][]
Melting Point (unlabeled) 186-187 °C[3]
Density (unlabeled) 1.588 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol (B129727).[1][]
Storage Store at 2-8°C under an inert atmosphere.[1]
Solubility of Unlabeled Sulfachloropyridazine

Detailed solubility data for the unlabeled form provides valuable guidance for handling and formulation.

SolventSolubilityReference(s)
0.5 M NaOH 50 mg/mL[5]
DMSO 56 mg/mL (196.68 mM)[6]
Water (pH 7.4) 35 µg/mL[7]
Solvent Order (Descending) 1,4-dioxane > acetone (B3395972) > acetonitrile (B52724) > ethyl acetate (B1210297) > methanol > ethanol (B145695) > 1-butanol (B46404) > isopropanol (B130326) > water[8]

Chemical Structure

The structure of Sulfachloropyridazine consists of a sulfanilamide (B372717) core attached to a 3-chloro-6-aminopyridazine ring. In this compound, the six carbon atoms of the phenyl ring (benzene) are isotopically labeled with 13C.

IUPAC Name: 4-amino-N-(6-chloropyridazin-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide[1]

The isotopic labeling is crucial for its application as an internal standard in quantitative analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass in mass spectrometry.[9]

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of Sulfachloropyridazine residues.[9] The following outlines a general experimental workflow based on established methods for sulfonamide analysis.

Sample Preparation and Extraction

A common procedure for extracting Sulfachloropyridazine from biological matrices such as tissue involves solid-liquid extraction.

Protocol for Liver Samples:

  • Weigh 2 ± 0.02 g of the liver sample into a 50-mL polypropylene (B1209903) tube.[10]

  • Fortify the sample with an internal standard solution (e.g., this compound or a similar labeled compound like Sulfamethazine-13C6).[10][11]

  • Allow the sample to rest for 15 minutes.[10][11]

  • Add 15 mL of water and vortex for 10 minutes.[10]

  • Add 15 µL of 1M NaOH and vortex for another 15 minutes, followed by sonication for 5 minutes.[10][11]

  • Adjust the pH to 7.8–8.0 with 10% v/v HCl.[10][11]

  • Perform a liquid-liquid extraction with ethyl acetate, repeating the extraction step three times.[10]

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.[10]

  • Reconstitute the residue in a suitable mobile phase for analysis.[10]

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of Sulfachloropyridazine.

ParameterTypical ConditionsReference(s)
Chromatographic Column C18 reverse-phase column[12]
Mobile Phase Acetonitrile and a pH 3.0 buffer solution (e.g., 30:70, v/v)[12]
Flow Rate 0.8 mL/min[12]
Detection UV at 272.0 nm or MS/MS in Multiple Reaction Monitoring (MRM) mode[12][13]
Internal Standard This compound or Sulfamethazine-13C6[11][13]

Mechanism of Action (Unlabeled Sulfachloropyridazine)

As a sulfonamide antibiotic, Sulfachloropyridazine acts by inhibiting the bacterial synthesis of dihydrofolic acid. It is a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor for DNA synthesis.[5][14]

Visualizations

Logical Workflow for Quantitative Analysis

The following diagram illustrates the role of this compound as an internal standard in a typical quantitative analytical workflow.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification using Analyte/IS Ratio MSMS->Quantification Result Final Concentration of Sulfachloropyridazine Quantification->Result

Quantitative Analysis Workflow
Structural Relationship

This diagram shows the structural relationship between the unlabeled analyte and its isotopically labeled internal standard.

cluster_analyte cluster_is node1 Sulfachloropyridazine (Analyte) node2 This compound (Internal Standard) (13C labeled benzene ring) img1 img2

References

The Cornerstone of Quantitative Analysis: A Technical Guide to 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, particularly in the fields of biomedical research and pharmaceutical development, the use of internal standards is paramount. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), and specifically Carbon-13 (¹³C) labeled standards, have emerged as the gold standard. This technical guide provides an in-depth exploration of the core principles governing the use of ¹³C labeled internal standards, complete with experimental protocols, quantitative data comparisons, and visual workflows to illuminate their practical application.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The application of ¹³C labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique combines the high sensitivity and selectivity of mass spectrometry with the precision of using an internal standard that is chemically identical to the analyte of interest.[1] A known quantity of the ¹³C-labeled internal standard is added to a sample at the earliest stage of analysis. This "spiked" sample is then processed through extraction, purification, and analysis.

The core tenet of IDMS is that any loss of the analyte during sample preparation will be accompanied by a proportional loss of the ¹³C-labeled internal standard.[2][3] Because the ¹³C standard is chemically indistinguishable from the native analyte, it experiences the same matrix effects, ionization suppression or enhancement, and potential degradation.[4] The mass spectrometer, however, can differentiate between the analyte and the internal standard due to the mass difference imparted by the ¹³C isotopes. By measuring the ratio of the signal from the native analyte to that of the ¹³C-labeled internal standard, an accurate quantification of the analyte in the original sample can be achieved, effectively nullifying the impact of analytical variability.[1]

Superiority of ¹³C Labeling: A Quantitative Comparison

While other stable isotopes like Deuterium (B1214612) (²H) are also used for internal standards, ¹³C labeling offers distinct advantages that translate to superior analytical performance. The primary drawback of deuterium labeling is the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[5] This can compromise the accuracy of quantification, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.[1] ¹³C-labeled standards, due to the negligible difference in physicochemical properties, typically co-elute perfectly with the analyte, providing more reliable correction.[1]

Here is a summary of the quantitative performance differences between ¹³C and ²H labeled internal standards:

Parameter¹³C-Labeled Internal StandardDeuterium (²H)-Labeled Internal StandardKey Findings
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[1]Often exhibits a slight retention time shift, eluting earlier than the analyte.[1]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1]
Accuracy & Precision Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1]Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[1] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.[4]
Matrix Effect Compensation Excellent at correcting for matrix effects due to identical elution profiles.[1]Can be compromised due to chromatographic separation from the analyte, leading to differential ion suppression or enhancement.[1]¹³C-IS is the superior choice for complex biological matrices with significant matrix effects.[1]
Isotopic Stability Highly stable with no risk of isotope exchange.[5]Deuterium on exchangeable positions can be labile and susceptible to back-exchange with protons from the solvent or matrix.The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process.

Experimental Protocols: Practical Applications of ¹³C Labeled Internal Standards

The following sections provide detailed methodologies for the use of ¹³C labeled internal standards in common bioanalytical applications.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol outlines a typical procedure for the therapeutic drug monitoring of immunosuppressants like tacrolimus (B1663567) and sirolimus.

1. Sample Preparation:

  • To 50 µL of EDTA whole blood sample (calibrator, quality control, or unknown), add 100 µL of a working solution containing the ¹³C-labeled internal standards (e.g., tacrolimus-¹³C,d₂ and sirolimus-¹³C,d₃) in methanol (B129727) with 0.1 M zinc sulfate (B86663).[6][7]

  • The zinc sulfate acts as a protein precipitating agent.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and release of the drugs.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for the native drugs and their ¹³C-labeled internal standards.

Protocol 2: Comprehensive Analysis of Amino Acids in Plasma

This protocol describes the quantification of free amino acids in plasma samples.

1. Sample Preparation:

  • To 50 µL of plasma, add 50 µL of a ¹³C-labeled amino acid mixture as the internal standard.[8][9]

  • Deproteinize the sample by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and then centrifuge at 12,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar amino acids.

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: MRM of the characteristic transitions for each amino acid and its corresponding ¹³C-labeled internal standard.

Visualizing Workflows and Pathways with Graphviz

General Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantitative analysis using a ¹³C-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add 13C-Labeled Internal Standard Sample->Spike Extract Extraction & Purification Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification Ratio->Quant

General workflow for quantitative analysis using a 13C-labeled internal standard.
Signaling Pathway Analysis using SILAC

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique that utilizes ¹³C-labeled amino acids to metabolically label the entire proteome of cells. This allows for the quantitative analysis of changes in protein expression and post-translational modifications, such as phosphorylation, in response to various stimuli, providing insights into signaling pathways.[5][10] The AKT/mTOR pathway, a crucial regulator of cell growth and proliferation, is frequently studied using this method.

The diagram below illustrates the workflow for analyzing the AKT/mTOR signaling pathway using SILAC.

G cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis LC-MS/MS & Data Analysis Light Control Cells (Light Amino Acids) Mix Mix Cell Lysates Light->Mix Heavy Treated Cells (13C-Labeled Amino Acids) Heavy->Mix Digest Protein Digestion Mix->Digest Enrich Phosphopeptide Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Identify & Quantify Phosphopeptides LCMS->Quant Pathway Map to AKT/mTOR Pathway Quant->Pathway

Workflow for quantitative phosphoproteomics of the AKT/mTOR pathway using SILAC.

Conclusion

The use of ¹³C-labeled internal standards in conjunction with isotope dilution mass spectrometry represents a robust and highly accurate approach for quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process, coupled with their isotopic stability and lack of chromatographic separation, makes them the superior choice for minimizing analytical variability and ensuring data of the highest quality. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of the principles and protocols outlined in this guide are essential for achieving reliable and reproducible results in their quantitative studies.

References

An In-Depth Technical Guide to Sulfachloropyridazine and its ¹³C₆ Isotopologue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and analytical methodologies related to the sulfonamide antibiotic, Sulfachloropyridazine (B1682503), and its stable isotope-labeled internal standard, Sulfachloropyridazine-¹³C₆.

Core Physicochemical Properties

Sulfachloropyridazine is a synthetic antimicrobial agent belonging to the sulfonamide class. Its isotopically labeled counterpart, Sulfachloropyridazine-¹³C₆, serves as a crucial internal standard for accurate quantification in complex matrices. The fundamental molecular and physical characteristics are summarized below.

PropertySulfachloropyridazineSulfachloropyridazine-¹³C₆
Molecular Formula C₁₀H₉ClN₄O₂SC₄[¹³C]₆H₉ClN₄O₂S
Molecular Weight 284.72 g/mol [1][2][3][4]290.68 g/mol [5][6]
Appearance Off-white to light yellow powder[3]Pale Yellow Solid[5]
CAS Number 80-32-0[1][2][3][4]2731998-51-7[7][8]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfachloropyridazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[9] This enzyme is critical for the de novo synthesis of folic acid, an essential cofactor for the biosynthesis of nucleic acids and certain amino acids in bacteria.

The bacterial folate synthesis pathway is a well-established target for antimicrobial agents because mammals do not synthesize their own folic acid, instead obtaining it from their diet. This selective toxicity makes sulfonamides like Sulfachloropyridazine effective against a range of Gram-positive and Gram-negative bacteria.

The mechanism of inhibition can be visualized as a multi-step process within the bacterial cell:

Foliate_Synthesis_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action GTP GTP Pterin_precursor Dihydropterin Pyrophosphate GTP->Pterin_precursor Multiple Steps Dihydropteroate Dihydropteroate Pterin_precursor->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Biosynthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Biosynthesis SCP Sulfachloropyridazine Block Competitive Inhibition SCP->Block Block->Pterin_precursor Block->PABA

Caption: Inhibition of the bacterial folate synthesis pathway by Sulfachloropyridazine.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity and Inhibition Assay

A common method for determining the inhibitory potential of compounds like Sulfachloropyridazine against DHPS is a coupled spectrophotometric assay. This assay monitors the oxidation of NADPH, which is linked to the synthesis of dihydropteroate.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the DHPS activity.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • DHPS enzyme

  • DHFR enzyme (in excess)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Inhibitor (e.g., Sulfachloropyridazine) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, and inhibitor. Create serial dilutions of the inhibitor to determine the IC₅₀.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • Inhibitor solution (or DMSO for control)

    • DHPS and DHFR enzyme mixture

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation: Add a mixture of PABA, DHPPP, and NADPH to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

DHPS_Assay_Workflow start Start prep Prepare Reagents (Enzymes, Substrates, Inhibitor) start->prep setup Add Buffer, Inhibitor, and Enzymes to 96-well Plate prep->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate Reaction with Substrates and NADPH pre_incubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the DHPS spectrophotometric inhibition assay.

Analytical Methodology: Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Sulfachloropyridazine in various biological and environmental matrices. The use of a stable isotope-labeled internal standard, such as Sulfachloropyridazine-¹³C₆, is essential for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (General Workflow): A common approach for extracting sulfonamides from complex matrices like animal tissues involves solid-liquid extraction followed by a clean-up step.

  • Homogenization: The sample (e.g., tissue) is homogenized.

  • Spiking: A known amount of the internal standard (Sulfachloropyridazine-¹³C₆) is added to the homogenate.

  • Extraction: The analyte and internal standard are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).[2] The pH may be adjusted to optimize extraction efficiency.

  • Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system, typically with a C18 column, to separate Sulfachloropyridazine from other components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive quantification.

LCMS_Workflow start Sample Collection homogenize Homogenization start->homogenize spike Spike with Sulfachloropyridazine-¹³C₆ homogenize->spike extract Solid-Liquid Extraction spike->extract cleanup Solid-Phase Extraction (SPE) Clean-up extract->cleanup reconstitute Evaporation and Reconstitution cleanup->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Quantification using Internal Standard analyze->quantify end Report Results quantify->end

Caption: General workflow for the quantification of Sulfachloropyridazine using LC-MS/MS.

References

An In-depth Technical Guide to the Isotopic Enrichment Analysis of Sulfachloropyridazine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Sulfachloropyridazine-¹³C₆, with a focus on the methodologies used to determine its isotopic enrichment. Sulfachloropyridazine-¹³C₆ serves as a critical internal standard for the accurate quantification of sulfachloropyridazine (B1682503) in various biological and environmental matrices.[1][2] Its use in isotope dilution mass spectrometry (IDMS) significantly enhances the precision and reliability of analytical measurements by correcting for matrix effects and variations in sample processing.[3][4]

Core Concepts: Purity and Isotopic Enrichment

When evaluating a stable isotope-labeled compound like Sulfachloropyridazine-¹³C₆, it is essential to understand three distinct quality attributes:

  • Chemical Purity : This refers to the proportion of the material that is the correct chemical compound (sulfachloropyridazine), regardless of its isotopic composition. It is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC).[5]

  • Isotopic Purity : This measures the percentage of the labeled molecules that have the exact intended isotopic composition—in this case, containing six ¹³C atoms.[5]

  • Isotopic Enrichment : This is the mole fraction of a specific isotope (¹³C) at the labeled atomic positions.[6] For Sulfachloropyridazine-¹³C₆, high isotopic enrichment (typically >99%) at each of the six carbon positions on the benzene (B151609) ring is crucial to minimize analytical interference from naturally occurring isotopes.[1][2][5]

A synthesis route for Sulfachloropyridazine-benzene ring-¹³C₆ has been developed using ¹³C₆-benzene as the starting material.[1][2] The final product's structure and quality are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

ParameterSpecificationSource(s)
Chemical Purity> 98.0%[1][2]
Isotopic Enrichment> 99.0 atom% ¹³C[1][2]

Mechanism of Action of Sulfachloropyridazine

Sulfachloropyridazine is a sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis.[7] It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, blocking the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[7][8] This disruption of the folate pathway prevents the synthesis of essential nucleic acids, thereby halting bacterial growth.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme DHP_PP Dihydropteroate Diphosphate DHP_PP->Enzyme DHF Dihydrofolic Acid Enzyme->DHF THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids SCP Sulfachloropyridazine SCP->Enzyme Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by Sulfachloropyridazine.

Experimental Protocols

The analysis of sulfachloropyridazine using Sulfachloropyridazine-¹³C₆ as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., tissue, plasma, milk). Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9]

Protocol for Tissue Samples (Muscle, Liver):

  • Homogenization : Weigh 2-5 grams of the homogenized tissue sample into a centrifuge tube.[10][11]

  • Internal Standard Spiking : Fortify the sample with a known concentration of Sulfachloropyridazine-¹³C₆ solution.[10]

  • Extraction : Add an extraction solvent such as acetonitrile (B52724) or a mixture of acetonitrile and ethyl acetate.[3][10] Vortex or shake vigorously to ensure thorough mixing.[11] For some matrices, the addition of water and buffers may be required.[11][12]

  • Centrifugation : Centrifuge the sample to separate the solid debris from the liquid extract.[9][10]

  • Cleanup (SPE) :

    • Condition an appropriate SPE cartridge (e.g., aromatic sulfonic acid or C18) with solvents like hexane (B92381) and ethyl acetate.[10]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water and methanol (B129727) to remove interferences.[10]

    • Elute the analyte and internal standard using a mixture of methanol and ammonia (B1221849) solution (e.g., 97:3).[10]

  • Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the sensitive and selective quantification of sulfachloropyridazine.

Typical LC-MS/MS Parameters:

ParameterTypical ConditionsSource(s)
LC System Ultra-High Performance Liquid Chromatography (UHPLC)[10][13]
Column C18 reversed-phase column (e.g., ODS)[12][13]
Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) formateB: Acetonitrile and/or Methanol[12][13]
Elution Gradient or isocratic elution[10][13]
Flow Rate 0.2 - 0.5 mL/min[12][13]
Injection Volume 10 - 20 µL[10]
MS System Triple Quadrupole Mass Spectrometer[10][13]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode[12][13]
Scan Type Multiple Reaction Monitoring (MRM)[10][12]

MRM Transitions (Example):

  • Sulfachloropyridazine : Precursor Ion (Q1) → Product Ion (Q3)

  • Sulfachloropyridazine-¹³C₆ : Precursor Ion (Q1, +6 Da) → Product Ion (Q3)

Sample Sample (e.g., Tissue) Spike Spike with SCP-¹³C₆ (IS) Sample->Spike 1 Extract Extraction (ACN/EtOAc) Spike->Extract 2 Cleanup Cleanup (SPE) Extract->Cleanup 3 Evap Evaporation & Reconstitution Cleanup->Evap 4 LCMS LC-MS/MS Analysis (MRM) Evap->LCMS 5 Data Data Processing (& Quantification) LCMS->Data 6

Caption: General workflow for sample analysis using an internal standard.

Isotopic Enrichment Determination by Mass Spectrometry

A general method using mass spectrometry can determine the isotopic enrichment of the labeled compound itself, ensuring its quality as a standard.[14][15]

cluster_workflow Isotopic Enrichment Calculation Workflow Step1 1. Linearity Check Inject unlabeled compound at various concentrations Step2 2. Purity of Mass Cluster Determine using the unlabeled compound Step1->Step2 Step4 4. Convoluted Distribution Calculate 'convoluted' distribution for the labeled compound, accounting for cluster purity Step2->Step4 Step3 3. Theoretical Calculation Calculate theoretical isotope distribution for various enrichment levels Step5 5. Comparison & Regression Compare measured isotope distribution of the labeled compound with calculated distributions via linear regression Step3->Step5 Step4->Step5 Result Determine Isotopic Enrichment (%) Step5->Result

Caption: Logical workflow for determining isotopic enrichment via mass spectrometry.[14][15]

Summary of Quantitative Data

The use of Sulfachloropyridazine-¹³C₆ enables the development of robust and validated analytical methods. The tables below summarize typical performance characteristics from published methods for the quantification of sulfachloropyridazine.

Table 1: Method Validation Parameters for Sulfachloropyridazine Analysis in Chicken Plasma

ParameterValueSource
Linearity Range0.0025–25 µg mL⁻¹[13]
Correlation Coefficient (r)> 0.9991[13]
Intra-day Precision (RSD)0.65% to 7.01%[13]
Inter-day Precision (RSD)0.42% to 11.32%[13]
Accuracy (Intra-day)-8.01% to -0.70%[13]
Accuracy (Inter-day)-4.40% to 6.03%[13]
Extraction Recovery92.22–97.13%[13]
Matrix Effects98.33–103.22%[13]

Table 2: Method Validation Parameters for Sulfachloropyridazine Analysis in Chicken Tissues

ParameterFeathers & LiverMuscleSource
Limit of Detection (LOD)10 µg kg⁻¹5 µg kg⁻¹[10]
Calibration Curve Range10–100 µg kg⁻¹10–100 µg kg⁻¹[10]
Determination Coefficient (R²)> 0.96> 0.96[10]

Conclusion

Sulfachloropyridazine-¹³C₆ is an essential tool for high-quality quantitative analysis in pharmaceutical research, food safety, and environmental monitoring. Its high isotopic enrichment and chemical purity allow for the development of precise, accurate, and robust LC-MS/MS methods. The detailed protocols and workflows presented in this guide provide a framework for the successful application of this internal standard, ensuring the generation of reliable and defensible analytical data.

References

Difference between Sulfachloropyridazine and Sulfachloropyridazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences and Applications of Sulfachloropyridazine (B1682503) and Sulfachloropyridazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison between the sulfonamide antibiotic Sulfachloropyridazine and its stable isotope-labeled (SIL) counterpart, this compound. The primary distinction lies in the incorporation of six Carbon-13 isotopes into the benzene (B151609) ring of this compound, which imparts a greater mass without altering its chemical properties. This key difference makes the labeled compound an ideal internal standard for quantitative mass spectrometry-based assays. This document will explore their structural differences, physicochemical properties, distinct applications, and relevant experimental protocols, offering valuable insights for researchers in analytical chemistry, drug metabolism, and pharmacokinetic studies.

Introduction to Sulfachloropyridazine

Sulfachloropyridazine is a broad-spectrum sulfonamide antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its primary application is in veterinary medicine for treating bacterial infections in livestock and poultry, thereby playing a role in animal health and the safety of the food supply chain.[3] The mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] By blocking this pathway, Sulfachloropyridazine prevents bacteria from producing the necessary folate for DNA synthesis and replication, thus inhibiting their growth.[3][4]

The Core Distinction: Isotopic Labeling

The fundamental difference between Sulfachloropyridazine and this compound is the presence of stable isotopes in the latter. This compound is a synthesized version of the parent drug where six specific carbon atoms (¹²C) in the benzene ring are replaced with their heavier, non-radioactive isotope, Carbon-13 (¹³C).[][6]

This isotopic substitution results in a molecule that is chemically identical to Sulfachloropyridazine but has a higher molecular weight. This mass difference is the cornerstone of its utility in analytical science, as it can be easily distinguished from the unlabeled form by mass spectrometry.[7][8]

Comparative Physicochemical Data

The substitution of ¹²C with ¹³C atoms directly impacts the molecular and monoisotopic mass of the compound. The following table summarizes the key quantitative differences between the two molecules.

PropertySulfachloropyridazineThis compoundData Source(s)
Chemical Formula C₁₀H₉ClN₄O₂SC₄[¹³C]₆H₉ClN₄O₂S[9][10],[]
Average Molecular Weight 284.72 g/mol ~290.68 g/mol [9][11],[]
Monoisotopic Mass 284.0134744 Da~290.033788 Da[11]
CAS Number 80-32-02731998-51-7[9],[7][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfachloropyridazine acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase in bacteria.[4] This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and amino acids. The overall pathway is depicted below.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Essential for DNA/Protein Synthesis Sulfachloropyridazine Sulfachloropyridazine Sulfachloropyridazine->Dihydropteroate_Synthase Inhibits

Sulfachloropyridazine's inhibition of the bacterial folic acid pathway.

Applications in Research and Development

The distinct properties of Sulfachloropyridazine and its ¹³C₆-labeled analog lead to different primary applications.

  • Sulfachloropyridazine:

    • Veterinary Antibiotic: Used to treat infections in animals.[3][4]

    • Pharmacological Research: Serves as a model compound for studying the kinetics and reaction pathways of sulfonamides.[4]

    • Environmental Monitoring: Its presence is monitored as a common pollutant in surface and groundwater.[2]

  • This compound:

    • Internal Standard: Its most critical application is as an internal standard for the accurate quantification of Sulfachloropyridazine in complex biological and environmental matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte and exhibit similar ionization efficiency, correcting for matrix effects and variations during sample preparation.[13]

    • Metabolic Tracing: It can be used as a tracer in drug metabolism studies to elucidate the metabolic fate of Sulfachloropyridazine in biological systems.[7][14]

The logical relationship in a mass spectrometry experiment is illustrated below. The instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.

cluster_0 Biological Sample cluster_1 Spiked Standard Analyte Sulfachloropyridazine (Analyte) LCMS LC-MS/MS Analysis Analyte->LCMS IS This compound (Internal Standard) IS->LCMS MassSpec Mass Spectrometer Detects Distinct m/z Ratios LCMS->MassSpec Quant Accurate Quantification MassSpec->Quant Ratio of Analyte/IS

Analyte and Internal Standard relationship in quantitative analysis.

Experimental Protocol: Quantification of Sulfachloropyridazine in Chicken Feathers using LC-MS/MS

This section details a methodology adapted from studies on antimicrobial residue analysis, demonstrating the use of a ¹³C-labeled internal standard.[15]

Objective: To accurately quantify Sulfachloropyridazine (SCP) residues in chicken feather samples.

Materials:

  • Sulfachloropyridazine (SCP) certified standard

  • ¹³C₆-labeled Sulfonamide Internal Standard (e.g., ¹³C₆-Sulfamethazine, as a proxy for this protocol)[15]

  • Ethyl Acetate (B1210297) (HPLC Grade)

  • Solid Phase Extraction (SPE) Cartridges

  • LC-MS/MS System

Methodology:

  • Sample Preparation:

    • Weigh 2 grams of feather sample into a polypropylene (B1209903) tube.

    • Fortify the sample with a known concentration of the ¹³C₆-labeled internal standard solution.

    • Allow the sample to rest for 15 minutes.

  • Extraction:

    • Add 40 mL of ethyl acetate to the tube.

    • Vortex the mixture for 15 minutes, followed by 5 minutes of sonication to ensure thorough extraction.[15]

    • Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup:

    • Pass the supernatant through an appropriate Solid Phase Extraction (SPE) cartridge to remove interfering matrix components.[15]

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Separate the analyte and internal standard from other components using a C18 analytical column with a specific gradient of mobile phases (e.g., water with formic acid and acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Sulfachloropyridazine and its ¹³C₆-labeled internal standard.

    • Quantification: Calculate the concentration of Sulfachloropyridazine in the original sample by comparing the peak area ratio of the analyte to the known concentration of the internal standard.

The general workflow for this type of analysis is visualized below.

Sample 1. Sample Collection (e.g., Feathers) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Solid Phase Extraction (SPE) Cleanup Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze Data 6. Data Processing & Quantification Analyze->Data

General experimental workflow for residue analysis using a SIL-IS.

Conclusion

Sulfachloropyridazine and this compound are chemically identical yet serve distinct and complementary roles in scientific research. While the former is an active antibiotic used in veterinary medicine, the latter is an indispensable analytical tool. The introduction of six ¹³C atoms into the Sulfachloropyridazine structure provides the necessary mass shift to enable its use as a highly effective internal standard, facilitating precise and accurate quantification in complex matrices. Understanding the core difference—isotopic labeling—is crucial for drug development professionals and researchers involved in pharmacokinetics, metabolism, and regulatory science.

References

An In-depth Technical Guide on the Mass Shift of Sulfachloropyridazine-13C6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift of Sulfachloropyridazine-13C6 as observed in mass spectrometry. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document outlines the foundational principles of isotopic labeling, presents quantitative data in a clear and accessible format, offers detailed experimental methodologies, and provides visual representations of fragmentation pathways.

Introduction to Isotopic Labeling and Mass Spectrometry

Isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalysis. This compound, a stable isotope-labeled version of the sulfonamide antibiotic Sulfachloropyridazine, serves as an ideal internal standard. The incorporation of six carbon-13 atoms into the benzene (B151609) ring of the molecule induces a predictable mass shift, enabling its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. This guide explores the specifics of this mass shift and its implications for analytical methodologies.

Quantitative Data on Mass Shift

The primary characteristic of this compound in mass spectrometry is a consistent +6 Da mass shift compared to its unlabeled counterpart. This is a direct result of the replacement of six naturally occurring carbon-12 atoms with carbon-13 atoms in the benzene ring moiety.

Table 1: Molecular Weights of Sulfachloropyridazine and this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )
SulfachloropyridazineC₁₀H₉ClN₄O₂S284.72[1][]
This compoundC₄[¹³C]₆H₉ClN₄O₂S290.68[][3]
Table 2: Observed Mass-to-Charge Ratios (m/z) in Mass Spectrometry

The following table summarizes the expected and observed m/z values for the protonated parent ions and key fragment ions of both unlabeled and 13C6-labeled Sulfachloropyridazine in positive ion mode mass spectrometry.

IonSulfachloropyridazine (m/z)This compound (Expected m/z)Mass Shift (Da)
Precursor Ion [M+H]⁺ 285.0208[4]291.0408+6
Fragment Ion 1 156.0118[4]162.0318+6
Fragment Ion 2 108.0457[4]108.04570
Fragment Ion 3 92.0498[4]92.04980

The +6 Da shift is observed in the precursor ion and in fragment ions that retain the 13C-labeled benzene ring. Fragments originating from the unlabeled portion of the molecule do not exhibit this mass shift.

Fragmentation Pathway Analysis

The fragmentation of Sulfachloropyridazine in a mass spectrometer, typically through collision-induced dissociation (CID), leads to the formation of several characteristic product ions. The 13C6 labeling on the benzene ring provides a clear marker to trace the origin of these fragments.

The primary fragmentation of the protonated Sulfachloropyridazine molecule ([M+H]⁺ at m/z 285) involves the cleavage of the sulfonamide bond. This results in the formation of a key fragment at m/z 156, which corresponds to the protonated aminobenzenesulfonyl moiety. Subsequent loss of sulfur dioxide (SO₂) from this fragment leads to the ion at m/z 92. Another significant fragment is observed at m/z 108.

For this compound, the precursor ion is observed at m/z 291. The fragment containing the labeled benzene ring (the aminobenzenesulfonyl moiety) is shifted by 6 Da to m/z 162. The subsequent loss of SO₂ from this labeled fragment results in a product ion at m/z 98 (162 - 64). The fragments that do not contain the benzene ring, such as the one at m/z 108, remain at the same mass-to-charge ratio as in the unlabeled compound.

G Fragmentation Pathway of Sulfachloropyridazine cluster_0 Sulfachloropyridazine (Unlabeled) cluster_1 This compound (Labeled) unlabeled_parent [C10H9ClN4O2S + H]+ m/z = 285 unlabeled_frag1 [C6H6NO2S]+ m/z = 156 unlabeled_parent->unlabeled_frag1 - C4H4ClN3 unlabeled_frag3 [C4H5ClN2O2S]+ m/z = 108 unlabeled_parent->unlabeled_frag3 - C6H5NSO2 unlabeled_frag2 [C6H6N]+ m/z = 92 unlabeled_frag1->unlabeled_frag2 - SO2 labeled_parent [C4(13C6)H9ClN4O2S + H]+ m/z = 291 labeled_frag1 [(13C6)H6NO2S]+ m/z = 162 labeled_parent->labeled_frag1 - C4H4ClN3 labeled_frag3 [C4H5ClN2O2S]+ m/z = 108 labeled_parent->labeled_frag3 - (13C6)H5NSO2 labeled_frag2 [(13C6)H6N]+ m/z = 98 labeled_frag1->labeled_frag2 - SO2

Caption: Fragmentation pathways of unlabeled and 13C6-labeled Sulfachloropyridazine.

Experimental Protocols

The following protocols are generalized methodologies for the analysis of Sulfachloropyridazine and its 13C6-labeled internal standard in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting sulfonamides from plasma or serum.

  • Aliquoting : Transfer 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add an appropriate volume of this compound internal standard working solution.

  • Precipitation : Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis : The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is often used for cleaner extracts, especially from complex matrices like tissue or urine.

  • Sample Pre-treatment : Homogenize tissue samples and dilute urine samples with an appropriate buffer.

  • Internal Standard Spiking : Add this compound internal standard.

  • Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) with methanol (B129727) followed by water.

  • Sample Loading : Load the pre-treated sample onto the SPE cartridge.

  • Washing : Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution : Elute the analytes with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of Sulfachloropyridazine.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfachloropyridazine: 285.0 -> 156.0

      • This compound: 291.0 -> 162.0

    • Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ions.

G General LC-MS/MS Workflow for Sulfachloropyridazine Analysis sample Biological Sample spike Spike with this compound sample->spike extraction Sample Preparation (Protein Precipitation or SPE) spike->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ionization ESI Source (Positive Ion Mode) lc_separation->ionization ms_analysis Tandem MS Analysis (MRM) ionization->ms_analysis data_processing Data Processing and Quantification ms_analysis->data_processing

Caption: A generalized workflow for the analysis of Sulfachloropyridazine using an internal standard.

Conclusion

The +6 Da mass shift of this compound is a well-defined and predictable phenomenon that makes it an excellent internal standard for quantitative mass spectrometric analysis. Understanding the fragmentation patterns of both the labeled and unlabeled forms is essential for developing robust and reliable analytical methods. The experimental protocols provided in this guide offer a solid foundation for researchers to establish their own methodologies for the detection and quantification of Sulfachloropyridazine in various matrices.

References

Physicochemical Properties of Stable Isotope-Labeled Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of stable isotope-labeled sulfonamides. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into sulfonamide-based drug candidates is a burgeoning area of research aimed at enhancing their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the effects of isotopic labeling on key physicochemical parameters, provide detailed experimental protocols for their determination, and visualize relevant biological and experimental workflows.

Introduction to Stable Isotope-Labeled Sulfonamides

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). In drug discovery, deuteration is the most common strategy. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE) , which can significantly slow down metabolic reactions that involve the cleavage of a C-H bond.[1] For sulfonamides, this can lead to improved metabolic stability, potentially resulting in increased drug exposure and a more favorable safety profile.[1]

While the primary and most studied advantage of deuteration lies in altering metabolic rates, it can also subtly influence fundamental physicochemical properties such as solubility, acidity (pKa), and lipophilicity (logP). Understanding these effects is crucial for the successful design and development of next-generation sulfonamide therapeutics.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of sulfonamides and the observed or expected effects of stable isotope labeling, using the well-studied COX-2 inhibitor, celecoxib (B62257), as a primary example. Direct comparative data for a wide range of sulfonamides remains an area of active investigation.

Table 1: Comparison of Physicochemical Properties of Celecoxib and Deuterated Celecoxib (Celecoxib-d3)

PropertyCelecoxibCelecoxib-d3Rationale for Change
Molecular Weight 381.37 g/mol 384.39 g/mol Increased mass due to the presence of three deuterium atoms.
Aqueous Solubility ~3-7 µg/mLNot widely reported, but expected to be similar or slightly altered.The effect of deuteration on solubility is not always predictable and can be influenced by subtle changes in intermolecular interactions.[1]
pKa ~11.1Expected to be slightly different.Deuteration of an acidic proton (e.g., in the sulfonamide group) would have a more pronounced effect on pKa.[1] For deuteration at a carbon center, the effect is generally small.
logP ~3.5Expected to be very similar.Lipophilicity is primarily determined by the overall molecular structure, which is largely unchanged by isotopic substitution.
Metabolic Stability (in vitro) -Significantly increased.The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism by CYP enzymes (Kinetic Isotope Effect).[2]

Table 2: General Effects of Deuteration on Sulfonamide Physicochemical Properties

PropertyGeneral Effect of DeuterationKey Considerations
Solubility Not readily predictable; can slightly increase, decrease, or remain unchanged.Changes are often minor but can be significant for poorly soluble compounds. Dependent on the position of deuteration and its effect on crystal lattice energy and solvation.[1]
pKa A measurable change is expected, especially if the deuterated position is near an ionizable group. The O-D bond is stronger than the O-H bond, which can lead to a higher pKa for deuterated acidic protons.[3]The magnitude of the pKa shift is generally small for C-D bonds but more significant for N-D or O-D bonds.[3][4]
Lipophilicity (logP) Generally, a negligible effect.As a bulk property, logP is not significantly altered by the subtle changes in molecular properties due to deuteration.
Chemical Stability Can be enhanced at sites prone to chemical degradation.The stronger C-D bond can increase resistance to certain chemical degradation pathways.
Metabolic Stability Typically increased, especially when deuteration occurs at a primary site of metabolism.This is the most significant and sought-after effect of deuteration, driven by the kinetic isotope effect.[2]

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties discussed.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., a stable isotope-labeled sulfonamide) to a known volume of purified water or a relevant biological buffer in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.[1]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[5][6]

Principle: The pH of a solution of the compound is monitored as a standardized titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used. The final concentration should be around 1 mM.[5]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[7] Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[6]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Lipophilicity Determination (logP - Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).[8][9]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer of a specific pH for logD). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of known volumes of the pre-saturated n-octanol and aqueous phases in a sealed container.

  • Equilibration: Gently shake or agitate the mixture at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows relevant to the study of stable isotope-labeled sulfonamides.

Signaling Pathway: Sulfonamide Inhibition of Bacterial Folate Synthesis

Sulfonamides act as antibacterial agents by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[10][11] Folic acid is essential for the production of nucleotides and ultimately DNA and RNA.

G cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides Nucleotides Tetrahydrofolic_Acid->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action: Competitive inhibition of DHPS in the bacterial folate synthesis pathway.

Experimental Workflow: Physicochemical Property Screening

The following diagram outlines a typical workflow for the initial physicochemical screening of a new chemical entity, such as a stable isotope-labeled sulfonamide.

G Start New Chemical Entity (e.g., Deuterated Sulfonamide) Solubility Kinetic Solubility Assay Start->Solubility pKa pKa Determination (e.g., Potentiometric Titration) Start->pKa logP logP/logD Determination (e.g., Shake-Flask) Start->logP Stability Metabolic Stability Assay (e.g., Liver Microsomes) Start->Stability Data_Analysis Data Analysis and Candidate Profiling Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Stability->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A streamlined workflow for the physicochemical characterization of drug candidates.

Logical Relationship: Sulfonamide Metabolism

The primary metabolic pathways for many sulfonamides involve N-acetylation and oxidation, which can be altered by isotopic labeling.[12]

G cluster_metabolism Major Metabolic Pathways of Sulfonamides Parent_Sulfonamide Parent Sulfonamide Phase_I Phase I Metabolism (Oxidation) Parent_Sulfonamide->Phase_I CYP450 Enzymes Phase_II Phase II Metabolism (N-Acetylation) Parent_Sulfonamide->Phase_II N-Acetyltransferases Oxidative_Metabolite Oxidative Metabolite (e.g., Hydroxylamine) Phase_I->Oxidative_Metabolite Acetylated_Metabolite N-Acetyl Metabolite Phase_II->Acetylated_Metabolite Excretion Excretion Oxidative_Metabolite->Excretion Acetylated_Metabolite->Excretion

Caption: The main metabolic routes for sulfonamides, involving Phase I oxidation and Phase II acetylation.

Conclusion

The strategic use of stable isotope labeling, particularly deuteration, presents a compelling opportunity to optimize the pharmacokinetic properties of sulfonamide-based drugs. While the most pronounced effect is the enhancement of metabolic stability through the kinetic isotope effect, it is essential for researchers and drug development professionals to consider the potential, albeit more subtle, impacts on fundamental physicochemical properties such as solubility and pKa. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of these next-generation drug candidates, facilitating informed decision-making in the journey from discovery to clinical application. Further research into the quantitative effects of isotopic labeling on a broader range of sulfonamides will continue to refine our understanding and unlock the full potential of this powerful drug design strategy.

References

Methodological & Application

Application Note: Quantification of Sulfachloropyridazine in Biological Matrices using Sulfachloropyridazine-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AUDIENCE: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of sulfachloropyridazine (B1682503) in biological samples.

ABSTRACT: This application note describes a robust and sensitive method for the quantification of sulfachloropyridazine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfachloropyridazine-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample extraction from animal tissues and plant matrices are provided, along with comprehensive LC-MS/MS parameters and validation data.

Introduction

Sulfachloropyridazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections.[1] Monitoring its residue levels in food products of animal origin and in the environment is crucial for ensuring food safety and preventing the development of antibiotic resistance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate and sensitive quantification of drug residues.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Sulfachloropyridazine-¹³C₆, is the preferred method for quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variations and matrix effects.[4] This application note provides a detailed methodology for the analysis of sulfachloropyridazine using Sulfachloropyridazine-¹³C₆ as an internal standard.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including sulfachloropyridazine, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfachloropyridazine Sulfachloropyridazine Sulfachloropyridazine->DHPS Inhibits

Sulfonamide Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Sulfachloropyridazine (certified purity ≥99%)

  • Sulfachloropyridazine-¹³C₆ (certified purity ≥98%, isotopic enrichment ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (≥98%)

  • Water (HPLC grade)

  • Ethyl acetate (B1210297)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dispersive solid-phase extraction (dSPE) tubes

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfachloropyridazine and Sulfachloropyridazine-¹³C₆ in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions (1 µg/mL): Prepare intermediate working solutions by diluting the stock solutions in methanol. Further dilute to create a series of calibration standards and a working internal standard solution (e.g., 50 ng/mL).

Sample Preparation

The following are example protocols for different matrices. The addition of the internal standard early in the process is crucial.

Protocol 1: Extraction from Animal Tissue (Muscle, Liver) [1]

  • Weigh 2-5 g of homogenized tissue into a 50 mL polypropylene (B1209903) tube.

  • Spike the sample with the Sulfachloropyridazine-¹³C₆ internal standard solution.

  • Add 15 mL of water and vortex for 10 minutes.

  • Adjust the pH to 7.8-8.0 using NaOH and HCl solutions.

  • Add 10 mL of ethyl acetate, vortex for 15 minutes, and sonicate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Extraction from Plant Matrix (Lettuce) [5]

  • Weigh 0.2 g of freeze-dried and homogenized lettuce into a 50 mL polypropylene tube.

  • Spike with the Sulfachloropyridazine-¹³C₆ internal standard.

  • Add 5 mL of an extraction solvent mixture (e.g., acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer in a 40:10:20:30 ratio).

  • Vortex for 5 minutes, sonicate for 15 minutes, and centrifuge at 2700 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet.

  • Combine the supernatants and reduce the volume under a nitrogen stream.

  • Perform a dispersive solid-phase extraction (dSPE) clean-up.

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 15% B, increase to 60% B over 6 min, hold for 1 min, return to initial conditions.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450°C
Ion Spray Voltage 5000 V
Curtain Gas 20 psi
Collision Gas 10 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfachloropyridazine 285.7109.024
285.792.124
Sulfachloropyridazine-¹³C₆ (Internal Standard) 291.7115.0To be optimized
291.798.1To be optimized

Note: The product ions and collision energies for Sulfachloropyridazine-¹³C₆ should be optimized empirically. The values provided are predicted based on the fragmentation of the unlabeled compound.

Workflow and Data Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spike with Sulfachloropyridazine-¹³C₆ Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Clean-up (SPE/dSPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Plotting Ratio->Calibration Quantification Quantification of Sulfachloropyridazine Calibration->Quantification

General workflow for sample analysis.

Quantitative Data Summary

The following tables present typical performance characteristics of a validated method for sulfonamide analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 µg/kg
Limit of Quantification (LOQ) 10 µg/kg

Table 2: Accuracy and Precision

Spiked Concentration (µg/kg)Accuracy (%)Precision (%RSD)
Low QC (15 µg/kg) 95 - 105< 15
Mid QC (50 µg/kg) 98 - 102< 10
High QC (80 µg/kg) 97 - 103< 10

Table 3: Recovery

MatrixRecovery (%)
Muscle Tissue 92 - 97
Liver Tissue 88 - 95
Lettuce 93 - 110

Conclusion

The described LC-MS/MS method utilizing Sulfachloropyridazine-¹³C₆ as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of sulfachloropyridazine in diverse biological matrices. The inclusion of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for research, drug development, and regulatory purposes.

References

Application Note: Quantitative Analysis of Sulfachloropyridazine in Chicken Feathers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachloropyridazine (B1682503) (SCP) is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in poultry. Monitoring its residue levels in non-edible tissues like feathers is crucial, as feathers can be a route for re-entry of antimicrobial residues into the food chain via feather meal in animal feed.[1][2] Feathers offer a unique advantage for monitoring as drug residues can persist in them for longer periods and at higher concentrations compared to edible tissues.[1][2][3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of sulfachloropyridazine in chicken feathers using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS), based on established and validated methodologies.[1][3]

Experimental Overview

The described method provides a reliable and accurate approach for the detection and quantification of sulfachloropyridazine in chicken feathers.[3] The protocol involves an extraction step using ethyl acetate (B1210297), followed by a clean-up procedure with solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.[1][2] This method has been validated in-house and used to study the depletion of SCP in broiler chickens.[1][2]

Quantitative Data Summary

The following tables summarize the in-house validation parameters for the analytical method and the concentrations of sulfachloropyridazine found in chicken feathers after a 5-day oral administration period.

Table 1: In-house Validation Parameters for Sulfachloropyridazine Analysis in Chicken Feathers. [5][1]

ParameterValue
Limit of Detection (LOD)10 µg kg⁻¹
Limit of Quantification (LOQ)14.6 µg kg⁻¹
Calibration Curve Range10–100 µg kg⁻¹ & 100-1000 µg kg⁻¹
Determination Coefficient (R²)> 0.98

Table 2: Sulfachloropyridazine Concentrations in Chicken Feathers Post-Treatment. [1]

Days After Treatment CessationAverage SCP Concentration (µg kg⁻¹)
72,858.78
14438.89

Note: Sulfachloropyridazine persisted in feathers for up to 55 days after treatment cessation with a 95% confidence level.[5][1][2]

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of sulfachloropyridazine in chicken feathers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis SampleCollection Feather Sample Collection Weighing Weigh 2g of Sample SampleCollection->Weighing Fortification Fortify with Internal Standard (SMZ-¹³C₆) Weighing->Fortification AddSolvent Add 40 mL Ethyl Acetate Fortification->AddSolvent MixVortex Vortex Mix (15 min) AddSolvent->MixVortex Sonicate Sonicate (5 min) MixVortex->Sonicate SPE Solid Phase Extraction (Aromatic Sulfonic Acid Cartridges) Sonicate->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Quantification LCMS->Data

Caption: Experimental workflow for SCP analysis in feathers.

Detailed Experimental Protocols

Sample Preparation
  • Collect feather samples from the chickens. To avoid fecal contamination, birds should be housed in cages with raised wire-mesh floors.[5]

  • Weigh 2 ± 0.02 g of the feather sample into a 50-mL polypropylene (B1209903) tube.[1]

  • Fortify the sample with an internal standard solution, such as ¹³C₆-sulfamethazine (SMZ-¹³C₆).[5][1][2]

  • Allow the fortified samples to rest for 15 minutes.[1]

Extraction of Sulfachloropyridazine
  • Add 40 mL of ethyl acetate to the polypropylene tube containing the prepared feather sample.[1]

  • Stir the mixture for 15 minutes on a vortex mixer.[1]

  • Sonicate the mixture for 5 minutes.[1]

Sample Clean-up (Solid Phase Extraction - SPE)
  • Use aromatic sulfonic acid solid-phase extraction (SPE) cartridges for sample clean-up to remove interfering matrix components.[5][1][2] Note: The original study mentions using these cartridges, but does not provide a detailed step-by-step SPE protocol. Standard SPE procedures for sulfonamides would involve conditioning the cartridge, loading the sample extract, washing, and eluting the analyte.

LC-MS/MS Analysis
  • Instrumentation : Utilize a liquid chromatograph coupled to a triple-quadrupole mass spectrometer.[6]

  • Chromatographic Separation :

    • Column : A suitable column for separation should be used (e.g., C8 or C18).[6][7]

    • Mobile Phase : An isocratic separation can be achieved with a mobile phase consisting of a mixture of appropriate aqueous and organic solutions (e.g., 45% mobile phase A and 55% mobile phase B).[5][1]

    • Flow Rate : Set the flow rate to 200 μL min⁻¹.[5][1]

    • Injection Volume : Inject 20 μL of the prepared sample.[5][1]

    • Column Temperature : Maintain the column oven temperature at 35 °C.[5][1]

  • Mass Spectrometry Conditions :

    • Scan Type : Use Multiple Reaction Monitoring (MRM) for data acquisition.[5][1]

    • Source Temperature : Set the source temperature to 450°C.[5][1]

    • Gas Pressures :

      • Nebulizer Gas (GS1): 40 psi[5][1]

      • Turbo Ion Gas (GS2): 20 psi[5][1]

      • Curtain Gas: 20 psi[5][1]

      • Collision Gas: 10 psi[5][1]

  • Data Analysis :

    • Quantify sulfachloropyridazine concentrations using a linear regression analysis of the calibration curves prepared in the same matrix.[5][1]

    • Ensure the determination coefficient (R²) for the calibration curves is ≥ 0.95.[5][1]

Conclusion

This application note provides a comprehensive and validated method for the quantitative analysis of sulfachloropyridazine in chicken feathers. The persistence of SCP in feathers makes this matrix an excellent candidate for monitoring the use of this antimicrobial in poultry production. The detailed protocol and workflow can be readily adopted by researchers and professionals in drug development and food safety to ensure compliance with regulations and to better understand the pharmacokinetics of sulfonamides in poultry.

References

Application Notes: Method Development for Sulfonamide Detection in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The excessive use of these drugs can lead to the presence of their residues in food products of animal origin, such as meat, milk, eggs, and honey.[1][2] These residues pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide residues in food to ensure compliance with these regulations and safeguard public health.[1]

This application note provides a detailed overview of the common methodologies for the detection and quantification of sulfonamides in diverse food matrices. It covers sample preparation techniques, analytical instrumentation, and data analysis, with a focus on providing researchers, scientists, and drug development professionals with practical protocols and comparative data.

Principle of Detection

The detection of sulfonamides in food matrices typically involves a multi-step process:

  • Sample Preparation: Extraction of sulfonamides from the complex food matrix and removal of interfering substances. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][4]

  • Analytical Separation: Separation of individual sulfonamides from each other and from any remaining matrix components. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1][5]

  • Detection and Quantification: Identification and measurement of the concentration of each sulfonamide. Various detectors can be coupled with HPLC, including Diode-Array Detectors (DAD), Fluorescence Detectors (FLD), and Mass Spectrometry (MS) detectors.[5][6] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is considered the gold standard for its high sensitivity and selectivity.[1][3]

Experimental Workflow

The general workflow for sulfonamide analysis in food matrices is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Final Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Raw Data Reporting Reporting Quantification->Reporting LogicalFlow start Sample Receipt & Homogenization extraction_choice Choose Extraction Method start->extraction_choice quechers QuEChERS extraction_choice->quechers Fast & Simple spe Solid-Phase Extraction extraction_choice->spe High Purity Needed lle Liquid-Liquid Extraction extraction_choice->lle Established Protocol cleanup Extract Cleanup (d-SPE or other) quechers->cleanup analysis LC-MS/MS Analysis spe->analysis lle->analysis cleanup->analysis data Data Acquisition & Processing analysis->data report Final Report data->report

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Sulfonamides in Liver Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated protocol for the extraction and clean-up of sulfonamide residues from liver tissue using solid-phase extraction (SPE). The presented method is crucial for regulatory compliance, food safety monitoring, and pharmacokinetic studies in drug development. The protocol employs Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, ensuring high recovery and removal of matrix interferences prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a step-by-step experimental procedure, a summary of expected analytical performance, and a visual workflow to ensure successful implementation in a laboratory setting.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1] Due to concerns about antimicrobial resistance and potential allergic reactions in humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in edible tissues, including the liver. The liver, being a primary site of drug metabolism, can accumulate these residues, making its analysis a critical component of food safety testing.

The complex nature of the liver matrix, rich in fats and proteins, presents a significant analytical challenge, often causing matrix effects and instrument contamination.[2] Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating target analytes from interfering components.[3] This protocol focuses on a robust SPE method utilizing a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of sulfonamides.

Experimental Protocol

This protocol is a synthesized method based on established procedures for sulfonamide analysis in animal tissues.[1][2]

1. Materials and Reagents

  • Homogenized Liver Tissue

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

  • Ethylenediaminetetraacetic acid (EDTA), 0.1 M solution

  • n-Hexane, HPLC grade

  • Oasis HLB SPE Cartridges (e.g., 3 cc, 200 mg)

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge capable of 4000 x g

  • Sample homogenizer (e.g., rotor-stator or blender)

  • Nitrogen evaporator

  • Vortex mixer

  • Ultrasonic bath

  • 0.22 or 0.45 µm syringe filters

2. Sample Preparation and Extraction

  • Weigh 2 g (± 0.05 g) of homogenized liver sample into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile (ACN) and 1 mL of 0.1 M EDTA solution.[1]

  • Vortex vigorously for 1 minute, then sonicate for 20 minutes.[1]

  • Centrifuge the mixture at 4000 x g for 10 minutes.[1]

  • Carefully decant the supernatant into a clean 15 mL centrifuge tube.

  • To defat the sample, add 3 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge at 4000 x g for 10 minutes.[1]

  • Discard the upper n-hexane layer.

  • Evaporate the ACN extract to approximately 1 mL under a gentle stream of nitrogen at 40 °C.[1]

  • Add 5 mL of HPLC grade water and vortex for 15 seconds to re-dissolve the residue. The sample is now ready for SPE cleanup.[1]

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an Oasis HLB cartridge on an SPE manifold.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC grade water. Do not allow the cartridge to dry.[1]

  • Sample Loading: Load the entire prepared sample extract (from step 2.9) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove hydrophilic interferences.[1]

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove excess water.[1]

  • Elution: Elute the sulfonamides from the cartridge by passing 10 mL of Acetonitrile.[1]

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of a suitable mobile phase (e.g., 10% Methanol in water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_analysis Final Analysis Preparation Sample 2g Homogenized Liver Add_Solvents Add 10mL ACN + 1mL EDTA Homogenize Vortex, Sonicate & Centrifuge Supernatant Collect Supernatant Defat Defat with n-Hexane & Centrifuge Evaporate_1 Evaporate ACN to 1mL Reconstitute_1 Add 5mL Water & Vortex Condition Condition with 5mL MeOH Load Load Sample Extract Reconstitute_1->Load Equilibrate Equilibrate with 5mL Water Condition->Equilibrate Equilibrate->Load Wash Wash with 5mL Water Load->Wash Dry Dry Cartridge (5 min) Wash->Dry Elute Elute with 10mL ACN Dry->Elute Evaporate_2 Evaporate Eluate to Dryness Elute->Evaporate_2 Reconstitute_2 Reconstitute in 1mL Mobile Phase Evaporate_2->Reconstitute_2 Filter Filter (0.22µm) Reconstitute_2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for sulfonamide extraction from liver tissue.

Data Presentation

The performance of the SPE method is evaluated based on recovery, precision (expressed as Relative Standard Deviation, RSD), and sensitivity (Limits of Quantification, LOQ). The following table summarizes typical performance data for a selection of sulfonamides in bovine liver.

SulfonamideSpiking Level (ng/g)Average Recovery (%)Precision (RSD, %)LOQ (ng/g)Reference
Sulfadiazine10078.36.55[4]
Sulfathiazole10083.17.25[4]
Sulfamerazine10080.56.85[4]
Sulfamethazine10075.48.15[4]
Sulfamethoxazole10072.99.35[4]
Sulfadimethoxine10081.25.95[4]

Note: The data presented is derived from a QuEChERS-based dSPE method, which shows comparable performance to cartridge-based SPE for these analytes.[4][5] Recoveries for traditional SPE methods are often reported to be in the range of 70-115%.[6][7]

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and purification of sulfonamide residues from complex liver matrices. The use of Oasis HLB cartridges ensures high analyte recovery and significantly reduces matrix effects, leading to improved accuracy and precision in subsequent LC-MS/MS analysis. This method is suitable for high-throughput screening and quantitative confirmation, aiding researchers and drug development professionals in ensuring food safety and conducting bioanalytical studies.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Sulfachloropyridazine and its Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Sulfachloropyridazine and its stable isotope-labeled internal standard, Sulfachloropyridazine-13C6, in biological matrices. The protocol provides optimized parameters for mass spectrometry, liquid chromatography, and sample preparation, ensuring high selectivity and accuracy for research, clinical, and pharmaceutical applications.

Introduction

Sulfachloropyridazine is a sulfonamide antibiotic used in veterinary medicine. Monitoring its levels in biological systems is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This document provides a comprehensive protocol for the analysis of Sulfachloropyridazine and this compound.

Experimental

Materials and Reagents
  • Sulfachloropyridazine (≥99% purity)

  • This compound (≥99% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system. It is important to note that optimal collision energies and other source-dependent parameters may vary between different mass spectrometer models and should be optimized in the user's laboratory.

Table 1: Mass Spectrometry Parameters for Sulfachloropyridazine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Sulfachloropyridazine285.0156.0108.01425
This compound291.0162.0114.01425

Note: The MRM transitions for this compound are predicted based on the known fragmentation of the unlabeled compound and the +6 Da mass shift from the 13C labeling on the phenyl ring.

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temperature40 °C
Gradient ElutionSee Table 3

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955

Sample Preparation Protocol (Liver Tissue)

This protocol is an example for liver tissue and can be adapted for other biological matrices such as muscle or plasma.

  • Homogenization: Homogenize the tissue sample to ensure uniformity.

  • Weighing: Accurately weigh 2 ± 0.02 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitution: Reconstitute the dried extract with 1 mL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow sample_receipt Sample Receipt (Biological Matrix) homogenization Homogenization sample_receipt->homogenization spiking Internal Standard Spiking (this compound) homogenization->spiking extraction Liquid-Liquid Extraction (Ethyl Acetate) spiking->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Experimental workflow for Sulfachloropyridazine analysis.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantitative analysis of Sulfachloropyridazine using its stable isotope-labeled internal standard. The presented protocols for sample preparation and instrument parameters are designed to yield high-quality, reproducible data for a variety of research and analytical applications. Users are encouraged to perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation.

References

Application of Sulfachloropyridazine-¹³C₆ in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachloropyridazine (B1682503) is a sulfonamide antibiotic utilized in both human and veterinary medicine for the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Sulfachloropyridazine-¹³C₆, has become a cornerstone in modern pharmacokinetic research.[2][] This stable isotope-labeled analog, which is chemically identical to the parent drug but has a slightly greater mass due to the incorporation of six Carbon-13 atoms, serves as an invaluable tool for highly accurate and sensitive quantification in biological matrices.[]

The primary application of Sulfachloropyridazine-¹³C₆ is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[] Its near-identical physicochemical properties to the unlabeled drug ensure that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variations in extraction recovery. This leads to more precise and accurate quantification of Sulfachloropyridazine.[] Furthermore, co-administration of a microdose of Sulfachloropyridazine-¹³C₆ with the unlabeled therapeutic dose allows for the determination of absolute bioavailability and the study of metabolic fate with exceptional precision, as each subject can serve as their own control.[][5]

Core Applications

  • Internal Standard for Bioanalytical Methods: The most common application is its use as an internal standard in LC-MS/MS assays to ensure accurate quantification of Sulfachloropyridazine in complex biological matrices like plasma, urine, and tissues.[][6]

  • Absolute Bioavailability Studies: By administering a known amount of Sulfachloropyridazine-¹³C₆ intravenously and the unlabeled drug orally, researchers can accurately determine the fraction of the oral dose that reaches systemic circulation, eliminating the need for a washout period between doses.[5]

  • Metabolite Identification and Profiling: Tracing the metabolic fate of Sulfachloropyridazine-¹³C₆ helps in identifying and quantifying its metabolites.[2][]

  • Drug-Drug Interaction Studies: It can be used to investigate the effect of co-administered drugs on the pharmacokinetics of Sulfachloropyridazine.[]

Experimental Protocols

Protocol 1: Quantification of Sulfachloropyridazine in Chicken Plasma using LC-MS/MS with Sulfachloropyridazine-¹³C₆ as an Internal Standard

This protocol is adapted from a method for the determination of sulfachloropyrazine in chicken plasma.[7]

1. Sample Preparation

  • To 100 µL of chicken plasma in a microcentrifuge tube, add 25 µL of Sulfachloropyridazine-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 100 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1.5 mL of ethyl acetate (B1210297) and mix on a roller bank for 15 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Injection Volume: 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Sulfachloropyridazine: Precursor ion (m/z) -> Product ion (m/z)

      • Sulfachloropyridazine-¹³C₆: Precursor ion (m/z) -> Product ion (m/z) (Note: The precursor ion will be 6 Da higher than the unlabeled compound).

3. Data Analysis

  • The concentration of Sulfachloropyridazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Sulfachloropyridazine-¹³C₆) and comparing this to a standard curve.

Protocol 2: Illustrative Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a hypothetical study to determine the pharmacokinetic profile of Sulfachloropyridazine.

1. Study Design

  • A single-dose, open-label study in healthy adult volunteers.

  • Subjects receive a single oral dose of 500 mg Sulfachloropyridazine.[9]

  • Blood samples are collected at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dose.

2. Bioanalysis

  • Plasma is separated from the blood samples.

  • The concentration of Sulfachloropyridazine in the plasma samples is determined using the validated LC-MS/MS method described in Protocol 1, with Sulfachloropyridazine-¹³C₆ as the internal standard.

3. Pharmacokinetic Analysis

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters of Sulfachloropyridazine from the illustrative study.

Table 1: Hypothetical Pharmacokinetic Parameters of Sulfachloropyridazine in Healthy Volunteers (n=12)

ParameterMean ± SD
Cmax (µg/mL) 45.8 ± 8.2
Tmax (h) 2.1 ± 0.5
AUC₀₋t (µg·h/mL) 480.6 ± 95.3
AUC₀₋inf (µg·h/mL) 510.2 ± 101.7
t₁/₂ (h) 8.5 ± 1.5
Vd/F (L) 10.2 ± 2.1
CL/F (L/h) 0.98 ± 0.20

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; Vd/F: Apparent volume of distribution; CL/F: Apparent total clearance.

Table 2: Illustrative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfachloropyridazine285.0156.1
Sulfachloropyridazine-¹³C₆291.0162.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis plasma Plasma Sample is Add Sulfachloropyridazine-¹³C₆ (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge1 Centrifugation ppt->centrifuge1 extract Liquid-Liquid Extraction (Ethyl Acetate) centrifuge1->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant pk_model Pharmacokinetic Modeling quant->pk_model params Determine PK Parameters pk_model->params

Caption: Workflow for a pharmacokinetic study using Sulfachloropyridazine-¹³C₆.

logical_relationship cluster_core_concept Core Concept cluster_properties Key Properties cluster_application Application in LC-MS/MS scp Sulfachloropyridazine (Analyte) chem_prop Identical Chemical Properties scp->chem_prop phys_prop Different Mass scp->phys_prop scp_c13 Sulfachloropyridazine-¹³C₆ (Internal Standard) scp_c13->chem_prop scp_c13->phys_prop co_elution Co-elution during Chromatography chem_prop->co_elution sim_ion Similar Ionization Efficiency chem_prop->sim_ion correction Correction for Matrix Effects & Recovery phys_prop->correction co_elution->correction sim_ion->correction accuracy Accurate Quantification correction->accuracy

References

Application Note: High-Sensitivity Analysis of Sulfachloropyridazine in Lettuce Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfachloropyridazine (B1682503) (SCP) is a sulfonamide antibiotic employed in veterinary medicine. Its potential accumulation in edible plants, such as lettuce, through contaminated soil or water, raises concerns for human health due to the risks of antibiotic resistance and allergic reactions. This application note details a robust and sensitive method for the quantitative analysis of sulfachloropyridazine residues in lettuce plants utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is intended for researchers, scientists, and professionals in drug development and food safety.

Principle

This method involves the extraction of sulfachloropyridazine from a homogenized lettuce matrix using a solvent mixture, followed by a dispersive solid-phase extraction (dSPE) clean-up step. The purified extract is then analyzed by HPLC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a tandem mass spectrometer operating in the positive multiple reaction monitoring (+MRM) mode, which provides high selectivity and sensitivity.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system (e.g., Agilent® Series 1290)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source (e.g., ABSCIEX® API 5500)

    • Chromatography column: Sunfire™ C18, 3.5 μm, 150 × 2.1 mm

    • Homogenizer/Blender

    • Centrifuge

    • Vortex mixer

    • Ultrasonic bath

    • Nitrogen evaporator

    • Analytical balance

    • Polypropylene (B1209903) centrifuge tubes (50 mL)

    • Glass tubes

    • Syringe filters (0.22 μm)

    • Standard laboratory glassware

  • Reagents:

    • Sulfachloropyridazine (SCP) certified reference standard (99.7% purity)

    • Sulfamethazine-phenyl-13C6 (SMZ-13C6) as internal standard (IS)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (0.1% and 0.5% solutions in water)

    • McIlvaine-EDTA buffer (0.1 M, pH 4.0)

    • Disodium (B8443419) hydrogen phosphate (B84403) dihydrate

    • Citric acid monohydrate

    • Ethylenediaminetetraacetic acid (EDTA)

    • Bulk C18 sorbent for dSPE

    • Ultrapure water

Experimental Protocols

Preparation of McIlvaine-EDTA Buffer (0.1 M, pH 4.0)
  • Solution A: Dissolve 14.2 g of disodium hydrogen phosphate dihydrate in 500 mL of ultrapure water.

  • Solution B: Dissolve 10.5 g of citric acid monohydrate in 500 mL of ultrapure water.

  • Final Buffer: Mix 500 mL of Solution A with 312.5 mL of Solution B and add 3.72 g of EDTA. Adjust pH to 4.0 if necessary.[1]

Standard Solution Preparation
  • Stock Solution (1000 mg/L): Accurately weigh and dissolve the sulfachloropyridazine standard in methanol.

  • Intermediate Solution (1000 µg/L): Dilute the stock solution in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition for constructing calibration curves.

  • Internal Standard Solution: Prepare a stock solution of SMZ-13C6 in methanol and dilute to the working concentration.

Sample Preparation
  • Homogenization: Freeze-dry the lettuce samples and grind them into a fine powder using a mortar and pestle.[1]

  • Extraction:

    • Weigh 0.2 g of the lyophilized lettuce powder (equivalent to 3 g of fresh lettuce) into a 50 mL polypropylene tube.[1]

    • Spike with the internal standard solution.

    • Add 5 mL of an extraction solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer (40:10:20:30, v/v/v/v).[1]

    • Vortex the tube for 5 minutes.[1]

    • Sonicate for 15 minutes.[1]

    • Centrifuge at 2700 × g for 10 minutes.[1]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.[1]

  • Concentration: Reduce the volume of the combined supernatants to approximately 5 mL under a gentle stream of nitrogen in a water bath at 45 ± 5 °C.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Add 1 g of bulk C18 sorbent to the concentrated extract.[1]

    • Vortex for 2 minutes.[1]

    • Centrifuge at 2700 × g for 10 minutes.[1]

  • Final Preparation:

    • Transfer the supernatant to a clean glass tube.

    • Evaporate to dryness under a nitrogen stream at 45 ± 5 °C.[1]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 μm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The instrumental analysis is performed using an HPLC system coupled to a tandem mass spectrometer.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Lettuce Homogenization (Freeze-drying and Grinding) extraction Extraction (Solvent Mixture, Vortex, Sonication, Centrifugation) homogenization->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration cleanup dSPE Clean-up (Bulk C18, Vortex, Centrifugation) concentration->cleanup final_prep Final Preparation (Drying and Reconstitution) cleanup->final_prep hplc HPLC Separation (C18 Column, Gradient Elution) final_prep->hplc msms MS/MS Detection (+MRM Mode) hplc->msms

Caption: Experimental workflow for the analysis of sulfachloropyridazine in lettuce.

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: HPLC Operating Conditions

ParameterValue
Column Sunfire™ C18 (3.5 μm, 150 × 2.1 mm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in methanol[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 35 ± 1 °C[1]
Retention Time 12.98 min[1]

Table 2: HPLC Mobile Phase Gradient [1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
10.01090
15.01090
15.1955
20.0955

Table 3: MS/MS Operating Parameters [1]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (+MRM)[2]
Curtain Gas 30 psi
Collision Gas 10 psi
Source Temperature 550 °C
Electrospray Voltage 3500 V
Ion Source Gas 1 60 psi
Ion Source Gas 2 80 psi

Table 4: Sulfachloropyridazine MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfachloropyridazine285.0156.0108.0

Table 5: Method Validation Parameters [1]

ParameterResult
Linearity (R²) > 0.99
Recovery 93.0 - 110.5%
Precision (CV%) ≤ 14.02%
Limit of Detection (LOD) < 1 µg/kg
Limit of Quantification (LOQ) 1 µg/kg (dry weight)

Conclusion

The presented HPLC-MS/MS method provides a reliable, sensitive, and accurate means for the determination of sulfachloropyridazine residues in lettuce. The detailed protocol for sample preparation ensures effective extraction and purification, while the optimized chromatographic and mass spectrometric conditions allow for excellent selectivity and low detection limits. This application note serves as a comprehensive guide for laboratories involved in food safety testing and veterinary drug residue analysis.

References

Application Note: Preparation of Sulfachloropyridazine-¹³C₆ Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of Sulfachloropyridazine-¹³C₆, an isotopically labeled internal standard crucial for quantitative analysis in mass spectrometry-based assays.

Introduction

Sulfachloropyridazine-¹³C₆ is the stable isotope-labeled form of Sulfachloropyridazine, a sulfonamide antibiotic.[1] Due to its distinct mass, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, enabling precise quantification of the unlabeled parent drug in various biological and environmental matrices.[2] Accurate preparation of stock and working solutions is the first and most critical step to ensure the reliability and reproducibility of analytical data. This protocol outlines the standardized procedures for preparing these solutions.

Compound Information

Summarized below are the key chemical and physical properties of Sulfachloropyridazine-¹³C₆.

PropertyValueReference
Chemical Name 4-amino-N-(6-chloropyridazin-3-yl)(1,2,3,4,5,6-¹³C₆)benzene-1-sulfonamide[]
Molecular Formula C₄¹³C₆H₉ClN₄O₂S[][4]
Molecular Weight 290.68 g/mol [2][][4]
Appearance Pale Yellow Solid[]
Solubility Slightly soluble in DMSO and Methanol[]
Storage Conditions Store at 2-8°C under an inert atmosphere[][4]

Materials and Equipment

3.1 Materials & Reagents

  • Sulfachloropyridazine-¹³C₆ solid powder

  • HPLC-grade or LC-MS grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)

  • Volumetric flasks (Class A, various sizes, e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated analytical and micro-pipettes with sterile tips

  • Amber glass vials with screw caps (B75204) for storage[5]

  • Weighing paper or boat

  • Distilled, deionized water (if required for further dilutions)

  • Parafilm

3.2 Equipment

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Sonicator bath[5]

  • Fume hood

Experimental Protocols

Safety Precaution: Handle Sulfachloropyridazine-¹³C₆ powder in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

4.1 Protocol 1: Preparation of a 1.0 mg/mL Stock Solution

This protocol describes the preparation of a concentrated primary stock solution.[6][7]

  • Pre-Equilibration: Allow the vial containing Sulfachloropyridazine-¹³C₆ to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Tare the analytical balance with a clean weighing boat. Accurately weigh approximately 1.0 mg of Sulfachloropyridazine-¹³C₆ powder. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.7 mL of the chosen solvent (e.g., Methanol or DMSO) to the flask.

  • Solubilization: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds and then place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Bringing to Volume: Once the solid is fully dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. Include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C.[]

Calculation Example:

  • Target Concentration: 1.0 mg/mL

  • Desired Volume: 1.0 mL

  • Actual Weighed Mass: 1.05 mg

  • Required Volume (V) = Mass / Concentration = 1.05 mg / 1.0 mg/mL = 1.05 mL In this case, a 1.05 mL final volume would be required. Alternatively, adjust the concentration on the label to reflect the actual mass in the 1.0 mL volume (1.05 mg/mL).

4.2 Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using the dilution equation C₁V₁ = C₂V₂.[8][9]

  • Calculation: Determine the volume of the stock solution required to achieve the desired working concentration and volume.

  • Stock Solution Transfer: Allow the stock solution to equilibrate to room temperature. Using a calibrated pipette, transfer the calculated volume of the stock solution into a new, appropriately sized volumetric flask.

  • Dilution: Add the desired diluent (which can be the same solvent as the stock or a different one, such as acetonitrile (B52724) or a mobile phase mixture) to the flask, bringing the final volume to the calibration mark.

  • Homogenization: Cap the flask and homogenize the solution by inverting it 15-20 times.

  • Storage: Transfer the working solution to a new, clearly labeled amber vial and store under the recommended conditions.

Calculation Example (for a 10 µg/mL working solution):

  • Stock Concentration (C₁): 1.0 mg/mL = 1000 µg/mL

  • Desired Working Concentration (C₂): 10 µg/mL

  • Desired Final Volume (V₂): 5.0 mL

  • Required Stock Volume (V₁) = (C₂ x V₂) / C₁ = (10 µg/mL x 5.0 mL) / 1000 µg/mL = 0.05 mL = 50 µL Therefore, add 50 µL of the 1.0 mg/mL stock solution to a 5.0 mL volumetric flask and dilute to the mark.

Data Presentation: Example Solution Scheme

The following table provides an example of a dilution series for creating stock and working standards.

Solution IDDescriptionStarting MaterialConcentrationVolumeSolvent
SS-01 Stock SolutionSolid Compound1.0 mg/mL1.0 mLMethanol
WS-01 Working Solution 1SS-01100 µg/mL1.0 mLMethanol
WS-02 Working Solution 2WS-0110 µg/mL5.0 mL50:50 ACN:H₂O
WS-03 Working Solution 3WS-021 µg/mL5.0 mL50:50 ACN:H₂O
WS-04 Working Solution 4WS-03100 ng/mL5.0 mL50:50 ACN:H₂O

Visualization of Workflow

The following diagram illustrates the logical workflow from weighing the solid compound to the final preparation of working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Solid Sulfachloropyridazine-¹³C₆ B Transfer to Volumetric Flask A->B C Add Solvent & Dissolve (Vortex/Sonicate) B->C D Bring to Final Volume C->D E 1.0 mg/mL Stock Solution D->E F Calculate Dilution (C₁V₁ = C₂V₂) E->F Use for Dilution G Pipette Stock Solution Aliquot F->G H Dilute with Solvent to Final Volume G->H I Final Working Solution H->I

Caption: Workflow for preparing stock and working solutions.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects for Sulfonamide Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of sulfonamides in plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in sulfonamide analysis in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix. In plasma, these components can include phospholipids, salts, and proteins. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target sulfonamide, significantly impacting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The primary causes of matrix effects in plasma analysis are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) by co-eluting with analytes and competing for ionization.[3]

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small molecules can alter the droplet formation and evaporation process in the ion source, affecting ionization efficiency.

  • Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still interfere with the analysis.[4]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The two most common methods for evaluating matrix effects are:

  • Post-extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into a blank plasma extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as a percentage.[3]

  • Post-column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank plasma extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing, fronting, or splitting) for sulfonamide peaks.

  • Possible Cause: Secondary interactions between the sulfonamides and active sites on the analytical column, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of the sulfonamides being analyzed to maintain a consistent ionization state.

    • Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol (B1196071) interactions.

    • Optimize Gradient: Adjust the gradient elution profile to improve peak shape.

    • Check for Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Flush the column or replace it if necessary.[5]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of plasma or inadequate sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Re-evaluate the efficiency of your protein precipitation, LLE, or SPE method. Ensure consistent execution of the protocol.

    • Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for each sulfonamide to compensate for variability.[1]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same blank plasma matrix as the samples to account for consistent matrix effects.[6]

    • Test Different Plasma Lots: During method validation, assess the matrix effect across at least six different lots of blank plasma to ensure the method is robust.

Problem 3: Low recovery of sulfonamides.

  • Possible Cause: Inefficient extraction from the plasma matrix or analyte degradation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: For LLE, test different organic solvents and pH conditions to improve extraction efficiency.

    • Optimize SPE Sorbent and Elution: For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvent compositions.

    • Check for Protein Binding: Ensure the protein precipitation step is effective. Inefficient precipitation can lead to the loss of protein-bound sulfonamides.

    • Assess Analyte Stability: Investigate the stability of sulfonamides in plasma and during the entire sample preparation process.

Problem 4: High background noise or presence of interfering peaks.

  • Possible Cause: Inadequate sample cleanup, leading to the presence of endogenous interferences.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method. For example, if using protein precipitation, consider switching to SPE, which generally provides cleaner extracts.[3]

    • Optimize Chromatographic Separation: Adjust the LC gradient to achieve better separation of the sulfonamides from interfering peaks.

    • Use a Diverter Valve: Program a diverter valve to direct the flow from the column to waste during the elution of highly retained, interfering compounds, preventing them from entering the mass spectrometer.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and achieving high analyte recovery. Below is a summary of reported recovery data for different extraction methods for sulfonamides in plasma and other biological matrices.

Sample Preparation MethodSulfonamide(s)MatrixRecovery (%)Reference(s)
Protein Precipitation (PPT) Drug CocktailHuman Plasma>80[4]
PeptidesHuman Plasma>50
Liquid-Liquid Extraction (LLE) SulfonamidesBlood80.1 - 96.9[7]
Solid-Phase Extraction (SPE) Sulfadiazine, Sulfamerazine, SulfamethazineBlood>87.5[8]
7 SulfonamidesSerum91.5 - 102.1
15 SulfonamidesPork and Fish78.3 - 99.3[9]

Note: Recovery values can vary depending on the specific sulfonamide, experimental conditions, and the complexity of the matrix. The data presented is for comparative purposes and highlights the general effectiveness of each technique.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)

This protocol is a simple and fast method for removing the bulk of proteins from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add the appropriate volume of the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting analytes from an aqueous matrix into an immiscible organic solvent.

  • Sample and IS: To 1 mL of plasma in a glass tube, add the internal standard.

  • pH Adjustment: Adjust the sample pH to be at least 2 units below the pKa of the sulfonamides using a suitable buffer or acid to ensure they are in a neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture).

  • Mixing: Cap the tube and vortex for 2 minutes, or gently rock for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to PPT and LLE, often resulting in lower matrix effects.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Dilute the plasma sample (e.g., 1:1 with a suitable buffer) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the sulfonamides from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, sometimes with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General experimental workflow for sulfonamide analysis in plasma.

Matrix_Effects cluster_causes Primary Causes in Plasma ME Matrix Effects (Ion Suppression/Enhancement) PL Phospholipids PL->ME Co-elution & Ionization Competition Salts Salts & Endogenous Molecules Salts->ME Altered Droplet Properties Proteins Residual Proteins/Peptides Proteins->ME Source Contamination

Caption: Common causes of matrix effects in plasma analysis.

Troubleshooting Start Problem Encountered (e.g., Poor Reproducibility, Low Signal) Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Check_Prep Evaluate Sample Preparation (PPT, LLE, SPE) Check_IS->Check_Prep Yes Use_IS->Check_Prep Optimize_Prep Optimize Extraction Protocol (Solvent, pH, Sorbent) Check_Prep->Optimize_Prep Inefficient Check_Chroma Assess Chromatographic Separation Check_Prep->Check_Chroma Efficient Optimize_Prep->Check_Chroma Optimize_Chroma Modify LC Gradient, Change Column, Adjust Mobile Phase Check_Chroma->Optimize_Chroma Poor Separation Check_MS Review MS/MS Parameters Check_Chroma->Check_MS Good Separation Optimize_Chroma->Check_MS Optimize_MS Optimize Ion Source Settings, Check for Contamination Check_MS->Optimize_MS Suboptimal End Problem Resolved Check_MS->End Optimal Optimize_MS->End

Caption: Troubleshooting decision tree for sulfonamide analysis.

References

Improving recovery of Sulfachloropyridazine-13C6 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfachloropyridazine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal recovery of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound?

Low recovery of this compound is often a multifaceted issue. The primary causes include:

  • Matrix Effects: Complex biological and environmental samples contain numerous endogenous components that can interfere with the analytical process.[1][2] These matrix components can co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer, which directly impacts the accuracy of quantification.[3]

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for releasing the analyte from the sample matrix. Factors such as the choice of extraction solvent, pH, and the clean-up procedure are critical for efficient extraction.[4][5]

  • Analyte Loss During Sample Processing: this compound can be lost at various stages of sample preparation, including adsorption to container surfaces, degradation, or incomplete reconstitution after evaporation steps.[3]

  • Suboptimal Chromatographic Conditions: Poor chromatographic separation can lead to co-elution with interfering substances, resulting in inaccurate quantification and apparent low recovery.[1]

Q2: When should I use Solid Phase Extraction (SPE) versus QuEChERS for sample clean-up?

Both SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective sample preparation techniques, and the choice depends on the specific matrix and analytical requirements.[1][6]

  • Solid Phase Extraction (SPE): SPE is a highly selective method that can provide very clean extracts.[7] It is particularly useful for complex matrices like animal tissues (liver, muscle) and when very low detection limits are required.[8][9] However, SPE can be more time-consuming and costly than QuEChERS.[7]

  • QuEChERS: The QuEChERS method is known for its speed, ease of use, and high throughput.[4][5] It is an excellent choice for a wide range of food matrices, including pastries, chicken, and fish.[4][10] While generally providing good recoveries, it may be less effective at removing certain matrix interferences compared to SPE.[6]

Q3: How critical is the use of an isotope-labeled internal standard like this compound?

Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative analysis in mass spectrometry.[1][11] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[12] This means it will behave similarly during extraction, cleanup, and chromatographic separation, and will experience similar matrix effects. By normalizing the response of the analyte to the SIL-IS, variations in recovery and matrix effects can be effectively compensated for, leading to more accurate and precise results.[1][11]

Q4: What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[2][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of the results.[3]

Strategies to minimize matrix effects include:

  • Improved Sample Clean-up: Employing more rigorous clean-up techniques like SPE or optimizing the QuEChERS procedure can remove a significant portion of interfering matrix components.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve better separation between the analyte and interfering compounds is crucial.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components relative to the analyte, thereby lessening their impact.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, a SIL-IS is the most effective way to compensate for matrix effects.[1][14]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[13]

Troubleshooting Guides

Problem: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery issues.

Caption: Troubleshooting workflow for low recovery of this compound.

Problem: High Variability in Results

Caption: Troubleshooting guide for high variability in analytical results.

Quantitative Data Summary

The following tables summarize recovery data for sulfonamides, including sulfachloropyridazine (B1682503), from various studies and matrices.

Table 1: Recovery of Sulfonamides using QuEChERS

MatrixAnalytesSpiking Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Instant Pastries24 Sulfonamides5, 10, 5067.6 - 103.80.80 - 9.23[4]
Chicken Breast3 SulfonamidesNot specifiedBias: -8.6 to +11.9Intraday: 1.9 - 14.1, Interday: 1.5 - 10.2
Forage Grass16 Sulfonamides1, 2, 1072.3 - 116.91.4 - 10.3[6]
Fish12 SulfonamidesNot specified70.7 - 100.9< 9.2[6]
HoneyMultiple SulfonamidesNot specified74.29 - 113.09Not specified[15]

Table 2: Recovery of Sulfonamides using Solid Phase Extraction (SPE)

MatrixAnalytesSpiking LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Water19 Sulfonamides4, 10, 100, 200 ng/L74.3 - 1180.1 - 13.2[16]
Water19 Sulfonamides20, 200, 400 ng/L70 - 96< 15[17]
Surface Water19 Sulfonamides20 ng/L80 - 90< 20[17]
LettuceSulfachloropyridazineNot specified93.0 - 110.5≤ 14.02[18]

Experimental Protocols

Protocol 1: Modified QuEChERS for Sulfachloropyridazine in Pastry Samples

This protocol is adapted from a method for the determination of 24 sulfonamides in instant pastries.[4][10]

  • Sample Preparation: Weigh 1.00 g of homogenized pastry sample into a 50 mL centrifuge tube.

  • Hydration: Add 2 mL of water and vortex for 30 seconds.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile. Vortex and sonicate the mixture for 10 minutes.

  • Salting Out: Add 1.5 g of NaCl and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 8000 rpm for 5 minutes at 4°C.

  • Dispersive SPE (d-SPE) Clean-up: Transfer the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA and C18) for the matrix. Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Caption: General workflow for QuEChERS sample preparation.

Protocol 2: Solid Phase Extraction (SPE) for Sulfachloropyridazine in Water Samples

This protocol is a generalized procedure based on methods for sulfonamide extraction from water.[16][17]

  • Sample Pre-treatment: Measure 500 mL of the water sample. Add a chelating agent like EDTA to a final concentration of 0.5 g/L to complex any metal ions. Adjust the sample pH to a range of 4 to 7.[1][16] Spike with this compound internal standard.

  • SPE Cartridge Conditioning: Use a suitable SPE cartridge (e.g., Agilent Bond Elut PPL or HLB).[1][16] Precondition the cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of purified water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 6 mL of purified water to remove interfering substances. Dry the cartridge thoroughly under high vacuum.

  • Elution: Elute the analytes from the cartridge with 6 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., 50:50 methanol:water).

  • Analysis: Vortex the reconstituted sample, filter through a 0.2 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: General workflow for Solid Phase Extraction (SPE).

References

Technical Support Center: ESI-MS Analysis of Sulfachloropyridazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression of Sulfachloropyridazine-13C6 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Issue: Low or No Signal for this compound

Question: I am not seeing the expected signal intensity for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?

Answer:

A weak or absent signal for your internal standard is a critical issue that directly impacts the accuracy of your quantitative analysis. The primary suspect is often ion suppression caused by matrix effects. Here is a step-by-step guide to diagnose and resolve the problem:

  • Confirm Instrument Performance:

    • System Suitability Test: Before analyzing samples, perform a system suitability test by injecting a neat standard solution of this compound. This will confirm that the LC-MS system is performing optimally in the absence of any sample matrix.

    • Check for Contamination: If the system suitability test fails, check for potential sources of contamination in the mobile phase, LC system, or mass spectrometer ion source.[1]

  • Evaluate Matrix Effects:

    • Post-Extraction Spike Analysis: A common method to quantify matrix effects is the post-extraction spike method.[2][3] Compare the peak area of this compound in a post-spiked blank matrix extract to the peak area of a neat standard solution at the same concentration. A significantly lower response in the matrix sample indicates ion suppression.[2][4]

    • Post-Column Infusion Experiment: To identify the regions in your chromatogram where ion suppression is occurring, perform a post-column infusion experiment.[1][4] This involves continuously infusing a solution of this compound post-column while injecting a blank matrix extract. Dips in the baseline signal correspond to retention times where matrix components are eluting and causing suppression.[4]

  • Optimize Sample Preparation:

    • Inadequate sample cleanup is a frequent cause of severe ion suppression.[5] Consider the effectiveness of your current sample preparation method. Protein precipitation, while simple, is often less effective at removing interfering matrix components compared to more rigorous techniques.[3][4][6]

    • Method Comparison: If you are using protein precipitation, consider evaluating Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.

  • Refine Chromatographic Conditions:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between this compound and any co-eluting, suppressive matrix components identified in your post-column infusion experiment.

    • Flow Rate Reduction: Reducing the ESI flow rate, for instance into the nanoliter-per-minute range, can sometimes mitigate ion suppression by promoting more efficient droplet formation and evaporation.[3][4]

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components. However, this approach may not be suitable for trace analysis as it will also dilute your analyte of interest.[4]

Issue: High Variability in this compound Signal

Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. What could be causing this inconsistency?

Answer:

High variability in the internal standard signal can compromise the precision and reliability of your results. This issue often points to inconsistent matrix effects between samples or problems with the analytical methodology.

  • Assess Matrix Variability:

    • Different lots of biological matrices can exhibit varying degrees of ion suppression. It is recommended to evaluate the matrix effect across at least six different sources of blank matrix.[7]

    • The coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%.[7]

  • Review Sample Preparation Consistency:

    • Ensure that your sample preparation procedure is being performed consistently for all samples. Inconsistencies in extraction volumes, mixing times, or evaporation steps can lead to variable recoveries and matrix effects.

  • Investigate for Carryover:

    • Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the autosampler wash procedure by using a stronger solvent in the wash solution.

  • Check for Analyte Stability:

    • Sulfonamides can be susceptible to degradation. Ensure that your samples are being handled and stored under appropriate conditions to prevent degradation. In biological matrices, endogenous enzymes can sometimes accelerate this process.[6] Consider the use of stabilizers if analyte instability is suspected.[6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (in this case, this compound) in the ESI source.[8][9][10] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] Since this compound is used as an internal standard to normalize the signal of the target analyte, any suppression of its signal can lead to inaccurate quantification.

Q2: How can I quantitatively assess the degree of ion suppression affecting my this compound signal?

A2: The most common method is to calculate the Matrix Factor (MF). This is done by comparing the peak area of this compound in a blank matrix sample that has been spiked after extraction with the peak area of a neat standard solution of the same concentration.[2][7]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

The formula for calculating the Matrix Factor is:

MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

Q3: Which sample preparation technique is best for minimizing ion suppression for sulfonamides like Sulfachloropyridazine?

A3: While the optimal method can be matrix-dependent, generally, more rigorous sample preparation techniques are more effective at reducing ion suppression than simpler methods.

  • Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are typically more effective at removing interfering matrix components, such as phospholipids, compared to Protein Precipitation (PPT) .[3][4][5] PPT is known to leave a higher concentration of endogenous materials that can cause ion suppression.[1]

Q4: Can the mobile phase composition affect the ion suppression of this compound?

A4: Yes, the mobile phase composition can significantly impact ionization efficiency and ion suppression.

  • Mobile Phase Additives: The choice and concentration of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can influence the ionization of sulfonamides. It is crucial to optimize the mobile phase to ensure efficient protonation of Sulfachloropyridazine while minimizing the co-elution of suppressive matrix components.[11] Non-volatile additives such as phosphate (B84403) buffers should be avoided as they can contaminate the ion source and cause significant suppression.[11]

  • Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also affect signal intensity and the chromatographic separation from matrix interferences.

Q5: Are there alternative ionization techniques that are less prone to ion suppression for sulfonamide analysis?

A5: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.[12] If significant and unavoidable ion suppression is encountered with ESI, exploring APCI as an alternative ionization source could be a viable strategy.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of this compound

Sample Preparation MethodMean Peak Area (n=6)Matrix Factor (MF)Signal Suppression (%)
Neat Standard Solution1,520,0001.000%
Protein Precipitation (PPT)684,0000.4555%
Liquid-Liquid Extraction (LLE)1,246,4000.8218%
Solid-Phase Extraction (SPE)1,398,4000.928%

Note: Data are representative and intended for illustrative purposes.

Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity

Mobile Phase Additive (0.1%)Mean Peak Area (n=6)Relative Signal Intensity (%)
Formic Acid1,450,000100%
Acetic Acid1,290,50089%
Trifluoroacetic Acid (TFA)580,00040%

Note: Data are representative and intended for illustrative purposes. TFA is a known strong ion-pairing agent that can cause significant signal suppression in ESI-MS.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound stock solution

  • Neat solvent (typically the final mobile phase composition)

  • Standard laboratory equipment for sample preparation

Procedure:

  • Prepare Blank Matrix Extract: Process at least six different lots of blank matrix using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

  • Prepare Post-Spiked Samples: To the extracted blank matrix from each lot, add a known amount of this compound to achieve a final concentration that is representative of your study samples (e.g., at low and high QC levels).

  • Prepare Neat Standard Solutions: In parallel, prepare standard solutions of this compound in the neat solvent at the exact same concentrations as the post-spiked samples.

  • LC-MS Analysis: Analyze both the post-spiked matrix samples and the neat standard solutions using your LC-MS/MS method.

  • Data Analysis:

    • Determine the average peak area for this compound from the replicate injections of the neat standard solutions.

    • Determine the peak area for this compound in each of the post-spiked matrix samples.

    • Calculate the Matrix Factor (MF) for each matrix lot as described in FAQ Q2.

    • Calculate the mean MF and the coefficient of variation (CV) across the different matrix lots.

Protocol 2: Identification of Ion Suppression Zones using Post-Column Infusion

Objective: To qualitatively identify the retention time regions in the chromatogram where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece for mixing

  • Infusion solution: A solution of this compound in mobile phase at a concentration that provides a stable and moderate signal.

  • Extracted blank matrix sample

Procedure:

  • System Setup:

    • Configure the LC system to deliver the mobile phase through the analytical column.

    • Connect the outlet of the column to one inlet of a T-piece.

    • Connect the syringe pump containing the infusion solution to the second inlet of the T-piece.

    • Connect the outlet of the T-piece to the ESI source of the mass spectrometer.

  • Establish a Stable Baseline:

    • Begin the LC gradient and start the syringe pump at a low flow rate (e.g., 10 µL/min).

    • Monitor the signal of this compound until a stable baseline is achieved.

  • Inject Blank Matrix Extract: Inject the extracted blank matrix sample onto the LC column.

  • Data Acquisition: Acquire data for the entire chromatographic run, monitoring the signal of this compound.

  • Data Analysis:

    • Plot the signal intensity of this compound over time.

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_remediation Remediation Strategies cluster_verification Verification A Low or Variable Signal for SCP-13C6 B System Suitability Test (Neat Standard) A->B Start C Post-Column Infusion (Blank Matrix Extract) B->C System OK H Optimize MS Parameters B->H System Fails D Matrix Factor Calculation (Post-Extraction Spike) C->D Suppression Zone Identified E Optimize Sample Prep (e.g., SPE, LLE) D->E Quantify Suppression F Modify LC Gradient E->F I Re-evaluate Matrix Factor and System Suitability E->I Implement Changes G Dilute Sample F->G F->I Implement Changes G->H G->I Implement Changes H->I I->A Issue Persists

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

logical_relationship cluster_causes Potential Causes of Ion Suppression cluster_effects Observed Effects cluster_solutions Mitigation Strategies cause1 Co-eluting Matrix Components effect1 Reduced Signal Intensity cause1->effect1 effect2 Poor Reproducibility cause1->effect2 cause2 High Salt Concentration cause2->effect1 cause3 Poor Sample Cleanup cause3->cause1 cause4 Inappropriate Mobile Phase cause4->effect1 cause4->effect2 effect3 Inaccurate Quantification effect1->effect3 effect2->effect3 solution1 Improved Sample Preparation (SPE/LLE) solution1->cause3 solution2 Chromatographic Optimization solution2->cause1 solution3 Sample Dilution solution3->cause2 solution4 Use of Appropriate Internal Standard solution4->effect2 solution4->effect3

Caption: Logical relationships between causes, effects, and solutions for ion suppression.

References

Stability of Sulfachloropyridazine-13C6 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sulfachloropyridazine-13C6 in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material and stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (neat) material, storage at 2-8°C in a tightly sealed container under an inert atmosphere is recommended. Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: In which solvents is this compound soluble and what is the recommended solvent for preparing a primary stock solution?

A2: this compound is slightly soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For preparing a primary stock solution, a high-purity grade of DMSO or methanol is recommended. The choice of solvent may also depend on the analytical method and the solvent's compatibility with the mobile phase to prevent precipitation upon injection.

Q3: How stable is this compound in common laboratory solvents at different temperatures?

A3: While specific quantitative stability data for this compound in every organic solvent and temperature combination is not extensively published, general principles for stable isotope-labeled standards and the known properties of sulfonamides apply. The stability is influenced by the solvent, temperature, and exposure to light. The following table summarizes the expected stability based on best practices.

Table 1: General Stability Guidelines for this compound Solutions

SolventTemperatureExpected Stability (General Guideline)Recommendations
DMSO, Methanol-80°CHigh (up to 2 years)Preferred for long-term storage.
DMSO, Methanol-20°CHigh (up to 1 year)Suitable for long-term storage.
Acetonitrile-20°CModeratePrepare fresh or use within a few months.
Acetonitrile, Methanol2-8°CLow to ModerateSuitable for short-term storage (days to weeks).
Acetonitrile, Methanol, WaterAmbientLowPrepare fresh daily. Avoid prolonged exposure.

Q4: What are the potential degradation pathways for this compound?

A4: The degradation pathways for this compound are expected to be identical to those of unlabeled sulfachloropyridazine. The primary degradation mechanisms involve the cleavage of the sulfonamide bond (S-N and S-C), hydroxylation of the aniline (B41778) group, and deamination. Photodegradation is a significant factor in aqueous solutions, and the rate of degradation can be influenced by pH.

Potential Degradation Pathways of Sulfachloropyridazine SCP This compound P1 Cleavage of S-N bond SCP->P1 P2 Cleavage of S-C bond SCP->P2 P3 Hydroxylation SCP->P3 P4 Deamination SCP->P4 DP1 Aniline and Sulfanilic acid derivatives P1->DP1 P2->DP1 P3->DP1 P4->DP1

Caption: Potential degradation pathways of Sulfachloropyridazine.

Troubleshooting Guides

Issue 1: High variability in the internal standard (IS) signal between injections.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration as early as possible in the sample preparation workflow. Thoroughly vortex or mix each sample after the addition of the IS to ensure homogeneity.

  • Possible Cause 2: Degradation of the IS in the autosampler.

    • Solution: If the autosampler is not refrigerated, the IS may degrade over the course of a long analytical run. Try running a smaller batch of samples or use a refrigerated autosampler. Prepare fresh working solutions of the IS if degradation is suspected.

  • Possible Cause 3: Matrix Effects.

    • Solution: Matrix effects can cause ion suppression or enhancement, leading to variable IS signals. Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked matrix samples. If significant matrix effects are observed, a more rigorous sample clean-up procedure may be necessary.

Issue 2: The internal standard signal is consistently decreasing over a sequence of injections.

  • Possible Cause 1: Adsorption of the IS onto vials or tubing.

    • Solution: Sulfonamides can sometimes adsorb to certain types of plastic or glass. Consider using silanized glass vials or a different brand of polypropylene (B1209903) vials. Prime the LC system with a few injections of a high-concentration standard to saturate active sites before running the analytical batch.

  • Possible Cause 2: Instability in the reconstituted sample solvent.

    • Solution: If the final sample extract is reconstituted in a solvent where the IS has limited stability (e.g., a high aqueous content mobile phase at room temperature), degradation can occur. Analyze the samples as quickly as possible after reconstitution.

Issue 3: No or very low internal standard signal.

  • Possible Cause 1: Error in IS addition.

    • Solution: Double-check the standard operating procedure (SOP) for sample preparation to ensure the IS was added at the correct step and concentration. Prepare a fresh vial of a known concentration of the IS and inject it directly to confirm instrument sensitivity.

  • Possible Cause 2: Incorrect mass spectrometer settings.

    • Solution: Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound and that the collision energy and other MS parameters are optimized.

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

This protocol outlines a method for determining the stability of a this compound stock solution in a specific solvent and at a defined temperature.

  • Preparation of Fresh and Stored Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into two sets of aliquots. One set is for immediate analysis ("fresh"), and the other set is for storage under the desired conditions (e.g., -20°C).

  • Analysis at Time Zero:

    • From the "fresh" stock solution, prepare a series of dilutions to create a calibration curve.

    • Analyze the calibration standards using a validated analytical method (e.g., LC-MS/MS).

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the "stored" stock solution.

    • Prepare a dilution of the "stored" solution to a concentration that falls within the previously established calibration curve.

    • Analyze the diluted "stored" sample in triplicate.

  • Data Evaluation:

    • Calculate the concentration of the "stored" sample using the calibration curve from time zero.

    • The stability is acceptable if the mean concentration of the "stored" sample is within ±15% of the nominal concentration.

Caption: Workflow for stock solution stability assessment.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Sample Preparation:

    • Spike a blank biological matrix (e.g., plasma) with this compound at low and high concentrations.

    • Prepare at least three aliquots for each concentration level for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Store the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5).

  • Analysis:

    • After the final thaw, process and analyze the samples alongside a freshly prepared calibration curve and quality control samples that have not undergone freeze-thaw cycles.

  • Data Evaluation:

    • The concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

G cluster_0 Cycle 1 cluster_1 Cycle 2 cluster_2 Cycle 3 A Freeze (-80°C) B Thaw (Room Temp) A->B C Freeze (-80°C) B->C D Thaw (Room Temp) C->D E Freeze (-80°C) D->E F Thaw (Room Temp) E->F End Analyze and Compare F->End Start Spiked Matrix Aliquots Start->A

Caption: Freeze-thaw stability experimental workflow.

Technical Support Center: Optimizing Chromatographic Separation of Sulfonamides and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of sulfonamides and their metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of sulfonamides.

Q1: Why are my sulfonamide peaks tailing?

Peak tailing is a common issue in sulfonamide analysis, often caused by secondary interactions with the stationary phase, column overload, or column degradation.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with the basic sulfonamide molecules, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, which minimizes these unwanted secondary interactions. It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.[1]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol groups.[1]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have a reduced number of residual silanols, which significantly decreases the likelihood of peak tailing.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the column, leading to distorted peak shapes.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Degradation: An old or contaminated column can lose its efficiency and result in tailing peaks. Voids or channels in the column's packing bed can also be a cause.[1]

    • Solution: To protect the analytical column from contaminants, it is advisable to use a guard column and replace the analytical column when its performance deteriorates.[1]

Q2: What causes broad, split, or fronting peaks in my chromatogram?

These peak shape issues can arise from various factors including instrumental problems, improper sample preparation, or a deteriorating column.

  • Broad Peaks:

    • Cause: Extra-column band broadening, which can be due to long tubing or a large detector cell, as well as leaks between the column and detector or a clogged column frit, can cause peaks to broaden.[1]

    • Solution: Use shorter tubing with a narrower internal diameter, check all fittings for any leaks, and replace the column if it is contaminated or has degraded.[1]

  • Split Peaks:

    • Cause: A partially blocked frit, a void in the column packing, or an incompatibility between the sample solvent and the mobile phase can all lead to split peaks.[1]

    • Solution: If the column is suspected to be the issue, try back-flushing it. If the problem persists, the column may need to be replaced. Whenever possible, dissolve the sample in the mobile phase.[1]

  • Fronting Peaks:

    • Cause: This is often an indication of column overloading or dissolving the sample in a solvent that is much stronger than the mobile phase.[1]

    • Solution: Reduce the amount of sample being injected or ensure that the sample solvent is weaker than or the same as the mobile phase.[1]

Q3: How can I improve the resolution between closely eluting sulfonamide peaks?

Poor resolution, where peaks overlap, can make accurate quantification difficult.[1]

  • Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution: Adjusting the aqueous-to-organic solvent ratio can improve resolution; increasing the aqueous portion generally increases retention time.[1]

  • Column Chemistry: The chosen stationary phase may not be optimal for the specific sulfonamides being analyzed.

    • Solution: Experiment with different column chemistries. For instance, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity compared to a standard C18 column.

Q4: I am not seeing any peaks, or the signal is very low. What should I investigate?

A lack of signal can be due to issues with the HPLC system, the detector, or the sample itself.

  • No Flow or Low Flow:

    • Cause: The pump may not be delivering the mobile phase correctly.

    • Solution: Check that the pump is turned on and that there is a sufficient amount of mobile phase. Also, verify that the injector is functioning correctly and that the sample has been drawn properly.[1]

  • Detector Issues:

    • Cause: A failing detector lamp or a contaminated flow cell can lead to a noisy baseline or a complete loss of signal.[2]

    • Solution: Flush the flow cell to remove any contaminants. If the noise persists, the lamp may need to be replaced.[1]

Quantitative Data Summary

The following tables provide examples of typical starting conditions for HPLC methods used in sulfonamide analysis.

Table 1: Example HPLC Method Conditions for Sulfonamide Analysis

ParameterCondition
Column Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[4]
Gradient 15% B to 60% B over 6 minutes[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL[4]
Detection UV at 260 nm[3]

Table 2: Alternative Mobile Phase Compositions

Mobile Phase ComponentsApplication Notes
0.05 M Sodium Dodecyl Sulphate, 0.02 M Phosphate Buffer, 6% Propan-2-ol (pH 3)Micellar mobile phase for analysis in medicated feeds.[3]
Acetonitrile and 2% aqueous solution of acetic acid (15:85 v/v)Separation of a five-component sulfonamide mixture.[5]
Distilled water: Acetonitrile: Methanol (B129727) (60:35:5 v/v), pH 2.5 with phosphoric acidSeparation of sulfamethoxazole (B1682508) and its metabolite.[6]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamides in Water

This protocol outlines a general procedure for the extraction and concentration of sulfonamides from water samples.

  • Sample Pre-treatment:

    • Measure 500 mL of the water sample.

    • Add a chelating agent such as EDTA to a final concentration of 0.5 g/L to complex any metal ions.

    • Adjust the sample pH to a range between 4 and 7.[7]

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Agilent BondElut PPL).[7]

    • Precondition the cartridge by passing 6 mL of methanol followed by 6 mL of purified water.[7]

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of purified water to remove any unretained impurities.

  • Elution:

    • Elute the sulfonamides from the cartridge with 6 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Sulfonamides in Bovine Liver

This protocol is adapted for the extraction of sulfonamides from a complex biological matrix.[4]

  • Sample Homogenization:

    • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.[4]

  • Spiking (for QC):

    • If necessary, spike the sample with a known concentration of a sulfonamide standard and an internal standard.[4] Vortex for 30 seconds.[4]

  • Extraction and Partitioning:

    • Add 8 mL of Milli-Q water and vortex for 10 seconds.[4]

    • Add 10 mL of 1% acetic acid in acetonitrile.[4]

    • Add the contents of an Agilent Bond Elut QuEChERS EN extraction salt packet.[4]

    • Shake vigorously for 1 minute.[4]

    • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Dispersive SPE Cleanup:

    • Transfer the supernatant to a dispersive SPE tube containing sorbents to remove interfering matrix components.

    • Vortex thoroughly and centrifuge.

  • Final Preparation:

    • The resulting supernatant is ready for LC-MS/MS analysis.[4]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 sol1a Adjust Mobile Phase pH (e.g., pH 2.5-3.0) cause1->sol1a sol1b Add Competing Base (e.g., TEA) cause1->sol1b sol1c Use End-Capped Column cause1->sol1c sol2 Reduce Injection Volume or Dilute Sample cause2->sol2 sol3a Use Guard Column cause3->sol3a sol3b Replace Column cause3->sol3b

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

SPE_Workflow start Start: Water Sample pretreatment 1. Sample Pre-treatment (Add EDTA, Adjust pH) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Remove Impurities) loading->washing elution 5. Elution (Methanol) washing->elution final_prep 6. Final Preparation (Evaporate, Reconstitute, Filter) elution->final_prep end End: Analysis by HPLC final_prep->end

Caption: A typical workflow for the extraction and cleanup of sulfonamides from water samples using SPE.

References

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Sulfachloropyridazine-13C6 and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard. This guide provides an in-depth comparison between two common types of SIL-ISs: carbon-13 (¹³C) labeled standards, such as Sulfachloropyridazine-¹³C₆, and deuterium (B1214612) (²H or D) labeled standards.

The fundamental role of an internal standard (IS) is to compensate for analytical variability throughout the entire experimental workflow, from sample preparation to detection. An ideal IS mimics the analyte of interest in its physicochemical properties, ensuring it is affected by matrix effects, extraction inefficiencies, and instrument variability in the same manner as the analyte.[1] This allows for accurate normalization and reliable quantification.

Key Performance Differences: ¹³C vs. Deuterated Standards

While both ¹³C and deuterium-labeled compounds serve as effective internal standards, their inherent properties lead to significant differences in analytical performance. The primary distinction lies in their chromatographic behavior and isotopic stability.

Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2][3] Because the substitution of ¹²C with ¹³C results in a negligible change in the molecule's polarity and hydrophobicity, the labeled and unlabeled compounds behave almost identically during chromatographic separation.[2]

In contrast, deuterated standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte.[3][4] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2] This chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[3][4]

Isotopic Stability: Carbon-13 labels are incorporated into the carbon backbone of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[5][6] Deuterium labels, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly if they are located on exchangeable sites like -OH or -NH groups.[5][6] This can compromise the integrity of the internal standard and lead to quantification errors.

Quantitative Data Summary

The following tables summarize the key performance differences based on established principles and comparative studies of stable isotope dilution mass spectrometry.

Table 1: Comparison of Key Performance Characteristics

FeatureSulfachloropyridazine-¹³C₆ (and ¹³C-IS in general)Deuterated Sulfachloropyridazine (and Deuterated-IS in general)Rationale & Implications for Analysis
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[3][7]Often exhibits a slight retention time shift (isotope effect).[2][4]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Isotopic Stability High stability; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[5]Variable; Deuterium atoms can be prone to back-exchange with hydrogen atoms, especially if located on exchangeable sites.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[5]
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4]The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[3][4]For complex biological matrices where significant matrix effects are expected, ¹³C-IS is the superior choice.[4]
Potential for Isotopic Interference Lower; The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[5]Higher; The potential for in-source fragmentation and H-D exchange can complicate spectra.[5]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost Generally higher due to more complex synthesis.[8]Typically less expensive and more widely available.[5][8]Budgetary considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Table 2: Typical Validation Parameters

Parameter¹³C-Labeled Internal StandardDeuterated Internal StandardKey Findings
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.[3]
Precision (%CV) Typically <10%[1]Can be >15%[1]The use of a ¹³C-IS results in significantly better precision as it tracks the analyte's behavior more closely.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)[1]Inconsistent compensation (can be >20% difference)[1]The near-identical nature of ¹³C-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, rigorous validation is essential. Below are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the degree of ion suppression or enhancement caused by the sample matrix and the ability of the internal standard to compensate for these effects.

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked into a pure solvent.

    • Set B: Analyte and internal standard spiked into a blank matrix extract (post-extraction).

    • Set C: Blank matrix extract.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, enhancement if >100%).[9]

  • Compare the matrix effect on the analyte to that of the internal standard. An ideal internal standard will exhibit a similar matrix effect to the analyte.

Protocol 2: Assessment of Chromatographic Co-elution

Objective: To determine if the analyte and internal standard co-elute under the applied chromatographic conditions.

Procedure:

  • Prepare a solution containing both the analyte and the internal standard.

  • Inject the solution into the LC-MS/MS system.

  • Acquire data in full scan mode or by monitoring the respective parent ions.

  • Overlay the chromatograms of the analyte and the internal standard.

  • Visually inspect for any separation between the two peaks. The retention times should be identical for perfect co-elution.

Protocol 3: Isotopic Stability Assessment

Objective: To evaluate the stability of the isotopic label on the internal standard during sample processing.

Procedure:

  • Spike the internal standard into a relevant biological matrix.

  • Incubate the sample under conditions that mimic the entire sample preparation workflow (e.g., elevated temperature, extreme pH).

  • Extract the internal standard and analyze by LC-MS/MS.

  • Monitor for any signal at the m/z of the unlabeled analyte, which would indicate back-exchange of the isotope. The absence of such a signal confirms the stability of the label.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Ion Ionization LC->Ion MS Mass Detection Ion->MS Data Data MS->Data Data Acquisition Quant Quant Data->Quant Quantification G cluster_13C Sulfachloropyridazine-¹³C₆ cluster_D Deuterated Sulfachloropyridazine time_axis Retention Time --> cluster_13C cluster_13C A->B Analyte B->C IS peak1_start->peak1_top peak1_start->peak1_top peak1_top->peak1_end peak1_top->peak1_end D->E IS E->F Analyte peak2_is_start->peak2_is_top peak2_is_top->peak2_is_end peak2_analyte_start->peak2_analyte_top peak2_analyte_top->peak2_analyte_end cluster_D cluster_D

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Sulfachloropyridazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor influencing the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of Sulfachloropyridazine-13C6, a stable isotope-labeled (SIL) internal standard, with traditional structural analog internal standards for the bioanalysis of sulfachloropyridazine (B1682503).

In regulated bioanalysis, adherence to stringent guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory. These guidelines emphasize the need for robust, reliable, and reproducible methods. The consensus in the scientific community, supported by regulatory guidance, strongly advocates for the use of stable isotope-labeled internal standards as the gold standard, particularly for LC-MS/MS-based assays.[1][2]

Superior Accuracy and Precision with this compound

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-perfect analogy ensures that the internal standard behaves virtually identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[3][4] This co-elution and similar behavior effectively compensate for variability in sample preparation and matrix effects, leading to superior accuracy and precision compared to structural analogs.[3]

Quantitative Performance Data

Table 1: Accuracy and Precision Data for a Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard (Sulfamethoxazole-d4) in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ320.6353.682.315.17-9.50
Low961.9052.891.884.32-8.76
Medium11222.2252.151.233.98-7.99
High17607.9201.980.983.12-6.54

Data adapted from a study on the validation of an UPLC-MS/MS method for sulfamethoxazole (B1682508) in human plasma using Sulfamethoxazole-d4 as an internal standard.[5]

Table 2: Accuracy and Precision Data for a Bioanalytical Method Using a Structural Analog Internal Standard (Antipyrine) in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ506.84.28.55.1
Low1505.13.56.94.3
Medium5004.22.85.83.7
High15003.51.94.92.6

Data adapted from a study on the simultaneous determination of trimethoprim (B1683648) and sulfamethoxazole in human plasma by HPLC using antipyrine (B355649) as an internal standard.[6]

The data clearly illustrates that the method utilizing the stable isotope-labeled internal standard generally exhibits lower coefficients of variation (%CV) for precision and smaller percentage bias for accuracy, especially at the lower limit of quantification (LLOQ). This enhanced performance is critical for the reliability of pharmacokinetic and toxicokinetic data in drug development.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any validated bioanalytical method.

Bioanalytical Method Validation Protocol for Sulfachloropyridazine in Human Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of sulfachloropyridazine in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) methanol:water.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate working solutions of sulfachloropyridazine to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.

  • Prepare quality control (QC) samples at four concentration levels: LLOQ (10 ng/mL), low QC (30 ng/mL), medium QC (500 ng/mL), and high QC (4000 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • Sulfachloropyridazine: Q1/Q3 (e.g., 285.0 -> 156.1)

    • This compound: Q1/Q3 (e.g., 291.0 -> 162.1)

5. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using a weighted (1/x²) linear regression.

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[7]

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[7]

Visualizing the Workflow

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for Sulfachloropyridazine quantification.

signaling_pathway analyte Analyte (Sulfachloropyridazine) extraction Sample Extraction analyte->extraction is Internal Standard (this compound) is->extraction lc_separation LC Separation extraction->lc_separation ionization Ionization lc_separation->ionization detection MS/MS Detection ionization->detection ratio Constant Analyte/IS Ratio detection->ratio

Caption: Principle of stable isotope dilution analysis.

References

Inter-laboratory Validation of Sulfachloropyridazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of sulfachloropyridazine (B1682503), a widely used sulfonamide antibiotic in veterinary medicine. Ensuring the accuracy and consistency of analytical results across different laboratories is paramount for regulatory compliance, food safety, and pharmacokinetic studies. This document summarizes data from single-laboratory validations and inter-laboratory proficiency tests to offer insights into method performance and best practices.

Comparative Analysis of Analytical Methods

The quantification of sulfachloropyridazine is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD). While both techniques are robust, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for residue analysis in complex matrices.

Performance in Inter-laboratory Proficiency Testing

An inter-laboratory proficiency test conducted by RIKILT provides valuable insights into the real-world performance of laboratories in quantifying sulfachloropyridazine in bovine muscle. In this study, participating laboratories analyzed samples containing a target concentration of 90 µg/kg of sulfachloropyridazine.

Table 1: Summary of Inter-laboratory Proficiency Test for Sulfachloropyridazine in Bovine Muscle [1][2]

ParameterResult
Target Concentration90 µg/kg
Number of Participating Laboratories (Confirmatory Analysis)18
Laboratories with Satisfactory Quantitative Results17 (94%)
Common Reasons for Unsatisfactory ResultsNot including sulfachloropyridazine in the analytical method[1]

This proficiency test highlights a high rate of success among laboratories using confirmatory methods. However, it also underscores the importance of including all relevant analytes in the scope of the analytical method, as some laboratories failed to detect sulfachloropyridazine because it was not part of their target compound list[1][2].

Comparison of Single-Laboratory Validation Parameters

The following tables summarize the performance characteristics of various validated methods for sulfachloropyridazine quantification in different biological matrices. These in-house validations demonstrate the capabilities of the methods under controlled conditions.

Table 2: Performance of LC-MS/MS Methods for Sulfachloropyridazine Quantification

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
Chicken Feathers10 µg/kg14.6 µg/kg> 0.98Not Specified[3][4]
Chicken Liver10 µg/kg12.7 µg/kg> 0.96Not Specified[3][4]
Chicken Muscle5 µg/kg6.2 µg/kg> 0.96Not Specified[3][4]
LettuceNot Specified1 µg/kg> 0.9993.0 - 110.5[5]

Table 3: Performance of HPLC-UV/DAD Methods for Sulfachloropyridazine Quantification

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
Veterinary Formulations0.05 µg/mLNot Specified1.0 - 100.0 µg/mL99 - 105[6]

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible results. Below are representative workflows for sample preparation and analysis of sulfachloropyridazine in animal tissues.

Sample Preparation: Extraction from Animal Tissues

The following diagram illustrates a common workflow for the extraction of sulfachloropyridazine from liver and muscle tissues prior to LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation start Weigh Tissue Sample add_is Add Internal Standard (e.g., ¹³C₆-Sulfamethazine) start->add_is homogenize Homogenize add_is->homogenize extract Extract with Solvent (e.g., Ethyl Acetate) homogenize->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for Sulfachloropyridazine Extraction from Tissue.

Detailed Steps for Liver and Muscle Extraction [3]

  • Weighing: Accurately weigh 2-5 grams of the homogenized tissue sample into a centrifuge tube.

  • Internal Standard: Add a known amount of an internal standard, such as ¹³C₆-sulfamethazine, to correct for matrix effects and variations in extraction efficiency.

  • Extraction: Add an appropriate extraction solvent (e.g., ethyl acetate) and homogenize the sample using a vortex mixer and sonication.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase used for the chromatographic analysis.

  • Filtration: Filter the reconstituted sample to remove any particulate matter before injection into the analytical instrument.

Inter-laboratory Validation Workflow

The process of an inter-laboratory validation study or proficiency test is crucial for assessing the competence of different laboratories and the robustness of analytical methods.

G cluster_workflow Inter-laboratory Validation Workflow prep Preparation of Homogeneous Test Materials dist Distribution to Participating Laboratories prep->dist analysis Analysis by Laboratories using their own Methods dist->analysis report Reporting of Results to Organizer analysis->report stats Statistical Analysis of Results (e.g., Z-scores) report->stats eval Evaluation of Laboratory Performance stats->eval

Caption: General Workflow of an Inter-laboratory Proficiency Test.

This generalized workflow illustrates the key stages of a proficiency test, from the preparation and distribution of standardized samples to the statistical evaluation of the results submitted by participating laboratories[1][2]. The successful outcome of such a study provides confidence in the analytical capabilities within the scientific community.

References

A Head-to-Head on Internal Standards: Sulfachloropyridazine-13C6 vs. Sulfamethazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in drug development and food safety testing, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. For the analysis of sulfonamide antibiotics, stable isotope-labeled internal standards are the gold standard, offering a way to compensate for variations in sample preparation and instrument response. This guide provides a comparative overview of two such standards: Sulfachloropyridazine-13C6 and Sulfamethazine-13C6, to aid researchers, scientists, and drug development professionals in making an informed selection for their analytical needs.

Performance Data Overview

The following tables summarize the performance data for Sulfamethazine-13C6 as an internal standard in the analysis of various sulfonamides across different matrices. No studies were identified that utilized this compound as an internal standard for the quantification of other sulfonamides, thus a direct comparison of quantitative performance data is not possible at this time.

Table 1: Performance of Sulfamethazine-13C6 as an Internal Standard for Sulfachloropyridazine (B1682503) Analysis in Chicken Tissues [1]

ParameterMatrixValue
Analyte-Sulfachloropyridazine
Linearity (r²)Feathers, Liver, Muscle> 0.96
Limit of Detection (LOD)Feathers, Liver10 µg/kg
Muscle5 µg/kg

Table 2: Performance of Sulfamethazine-13C6 as an Internal Standard for Multi-Sulfonamide Analysis in Various Matrices

ParameterMatrixAnalyte(s)Recovery (%)RSD (%)
RecoveryMilk14 Sulfonamides91 - 114-
PrecisionMedicated Feed4 Sulfonamides90.8 - 104.53.2 - 8.3

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative protocols for the use of Sulfamethazine-13C6 as an internal standard in different analytical scenarios.

Protocol 1: Analysis of Sulfachloropyridazine in Chicken Feathers Using Sulfamethazine-13C6 as an Internal Standard[1]

This method details the extraction and analysis of sulfachloropyridazine residues in broiler chicken feathers.

1. Sample Preparation:

  • Weigh 2 g of homogenized feather sample into a 50 mL polypropylene (B1209903) tube.

  • Fortify the sample with a solution of Sulfamethazine-phenyl-13C6 hemihydrate (SMZ-13C6).

  • Add 40 mL of ethyl acetate (B1210297) and vortex for 15 minutes.

  • Sonicate the mixture for 5 minutes.

  • Centrifuge and collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: Aromatic sulfonic acid solid phase extraction (SPE) cartridges were used for sample clean-up.

  • Mobile Phase: Specifics not detailed in the abstract.

  • Mass Spectrometry: Analysis was performed via LC-MS/MS.

Protocol 2: Analysis of Multiple Sulfonamides in Milk Using Isotope Dilution LC-MS/MS

This protocol describes a method for the determination of 14 sulfonamides in milk samples.

1. Sample Preparation:

  • To a milk sample, add a mixture of isotopically labeled internal standards, including Sulfamethazine-13C6.

  • Extract the sulfonamides using an acetonitrile:ethyl acetate (6:4) solvent mixture.

  • Vortex and centrifuge to precipitate proteins.

  • Separate the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the residue and perform a hexane (B92381) wash to remove fats.

  • Transfer the sulfonamides into a 10% methanol/water mixture.

  • Analyze an aliquot of the methanol:water layer by LC-MS/MS.

2. LC-MS/MS Analysis:

  • The abstract does not provide specific details on the LC column and mobile phase composition. The analysis is performed by LC-MS/MS.

Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows for utilizing these internal standards.

cluster_prep Sample Preparation cluster_analysis Analysis start Weigh 2g Feather Sample spike Spike with Sulfamethazine-13C6 start->spike extract Ethyl Acetate Extraction spike->extract cleanup SPE Cleanup extract->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of Sulfachloropyridazine in chicken feathers.

cluster_prep Sample Preparation cluster_analysis Analysis start Milk Sample spike Add Sulfonamide-13C6 Internal Standards start->spike extract Acetonitrile/Ethyl Acetate Extraction spike->extract defat Hexane Defatting extract->defat reconstitute Reconstitute in Methanol/Water defat->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for multi-sulfonamide analysis in milk.

Comparative Discussion

The ideal internal standard should be chemically similar to the analyte, exhibit similar extraction recovery and ionization efficiency, and not be naturally present in the sample. Both this compound and Sulfamethazine-13C6 are stable isotope-labeled versions of their respective parent sulfonamide compounds, making them excellent candidates for use as internal standards in the analysis of sulfonamides.

  • Sulfamethazine-13C6: The available data demonstrates its successful application as an internal standard for the quantification of a wide range of sulfonamides, including Sulfachloropyridazine, in diverse and complex matrices such as animal tissues, milk, and medicated feed. Its proven track record in these applications, supported by good recovery and precision data, establishes it as a versatile and reliable choice. The use of a 13C-labeled internal standard is generally preferred as it is less likely to exhibit chromatographic separation from the native analyte compared to deuterium-labeled standards, and it effectively compensates for matrix effects.

  • This compound: While specific performance data for its use as an internal standard for other sulfonamides is lacking in the reviewed literature, its structural similarity to other sulfonamides suggests it would be a suitable internal standard, particularly for analytes with closely related structures. The primary advantage of using a labeled version of the analyte itself as the internal standard is the near-perfect co-elution and identical chemical behavior during sample processing and analysis. Therefore, for the specific analysis of Sulfachloropyridazine, this compound would theoretically be the most ideal internal standard.

Conclusion

For laboratories conducting analysis of a broad range of sulfonamides in various matrices, Sulfamethazine-13C6 presents a well-documented and validated option with proven performance. Its versatility across different sulfonamides and sample types makes it a robust and reliable choice.

For researchers specifically focused on the quantification of Sulfachloropyridazine, This compound is theoretically the superior choice as an internal standard due to its identical chemical properties to the analyte. However, the lack of extensive published data on its performance necessitates in-house validation to establish its suitability for a given method and matrix.

Ultimately, the selection between these two internal standards will depend on the specific analytical needs, the range of target analytes, and the availability of published methods and validation data. For broad-spectrum sulfonamide analysis, Sulfamethazine-13C6 is a well-established performer. For targeted Sulfachloropyridazine analysis, this compound offers the promise of optimal performance, pending method validation.

References

A Comparative Guide to Sulfachloropyridazine Detection Methods Validated According to VICH GL2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of three common analytical methods for the detection of sulfachloropyridazine (B1682503) (SCP), a sulfonamide antibiotic, in various biological matrices. The performance of each method is evaluated against the validation parameters outlined in the VICH GL2 guideline, "Validation of Analytical Procedures: Methodology."[1][2][3]

The methods compared are High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the method validation workflow.

Performance Comparison of Sulfachloropyridazine Detection Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC-MS/MS, HPLC-UV, and ELISA for the detection of sulfachloropyridazine, based on key validation parameters defined by VICH GL2.

Table 1: Comparison of Method Performance Parameters
Validation ParameterHPLC-MS/MSHPLC-UVELISAVICH GL2 Guideline
Specificity High (mass-to-charge ratio detection)Moderate (retention time based)Moderate to High (antibody-dependent)The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
**Linearity (R²) **>0.99>0.99Typically >0.95A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 93.0 - 110.5%99 - 105%Generally 80-120%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD%) ≤14.02%≤2.3%Generally <15%The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) 5 - 10 µg/kg0.05 µg/mL0.65 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 6.2 - 14.6 µg/kgNot explicitly statedNot explicitly statedThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Generally GoodGenerally GoodSensitive to matrix effectsA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the key steps for each of the compared sulfachloropyridazine detection methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity, making it a confirmatory method for residue analysis.

1. Sample Preparation (Tissue)

  • Homogenize 2g of tissue with 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724)/water mixture).

  • Vortex and sonicate the sample.

  • Centrifuge to separate the supernatant.

  • Perform a solid-phase extraction (SPE) for clean-up.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to sulfachloropyridazine.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A widely used and cost-effective method suitable for routine analysis.

1. Sample Preparation (Veterinary Formulations)

  • Dissolve a known amount of the formulation in a suitable solvent (e.g., acetonitrile/water).

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic mixture of acetonitrile and a pH 3.0 buffer solution (e.g., 30:70 v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 272 nm.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

A rapid screening method with high throughput capabilities.

1. Sample Preparation (Tissue)

  • Homogenize the tissue sample in an extraction buffer.

  • Centrifuge to pellet solid debris.

  • Dilute the supernatant in the assay buffer provided with the ELISA kit.

2. ELISA Procedure (Competitive ELISA)

  • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated sulfachloropyridazine.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution to develop color.

  • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the sulfachloropyridazine concentration.

Method Validation Workflow according to VICH GL2

The following diagram illustrates the logical workflow for validating an analytical method for sulfachloropyridazine detection in accordance with VICH GL2 guidelines.

VICH_GL2_Workflow cluster_core Core Performance Characteristics cluster_limits Detection & Quantitation Limits start Start: Method Development specificity Specificity (Discrimination from other substances) start->specificity end_node Method is Validated linearity Linearity (Proportionality of response to concentration) specificity->linearity accuracy Accuracy (% Recovery of known amounts) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, RSD%) accuracy->precision lod Limit of Detection (LOD) (Lowest detectable concentration) precision->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable concentration) lod->loq range_node Range (Concentration interval for reliable results) loq->range_node robustness Robustness (Effect of small method variations) range_node->robustness robustness->end_node

References

A Comparative Guide to the Isotopic Stability of 13C- and Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in sensitive techniques like mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout the entire analytical process. Among the most common stable isotopes used for labeling are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). This guide provides an objective comparison of the isotopic stability of ¹³C-labeled versus deuterium-labeled standards, supported by experimental principles, to aid researchers in making informed decisions for their analytical needs.

Key Performance Characteristics: ¹³C vs. Deuterium Labeling

The fundamental difference in the isotopic stability between ¹³C and deuterium-labeled standards lies in the nature of the isotopic incorporation and the potential for exchange with the surrounding environment.

Feature¹³C-Labeled StandardsDeuterium-Labeled StandardsRationale & Implications
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange under typical experimental conditions.[1][2] In contrast, deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if they are located on exchangeable sites (e.g., -OH, -NH, -SH) or on carbon atoms in certain chemical environments.[1][3][4]
Chromatographic Co-elution ExcellentCan be problematicDue to the minimal difference in physicochemical properties, ¹³C-labeled standards almost always co-elute perfectly with the unlabeled analyte.[5][6] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[4][5] This "isotope effect" can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[4][5]
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of significant interference from the unlabeled analyte's isotopic cluster.[1] While the natural abundance of deuterium is lower, the potential for in-source fragmentation and hydrogen-deuterium (H-D) exchange can complicate mass spectra and potentially lead to spectral overlap.[1]
Synthesis & Cost Generally more complex and expensiveTypically less expensive and more widely availableThe synthesis of ¹³C-labeled compounds often requires more intricate synthetic routes and costly starting materials.[1][2] Deuterium labeling can sometimes be achieved through simpler H-D exchange reactions.[7][8]

Experimental Data Summary: Stability and Performance

While specific quantitative data on isotopic exchange can be highly dependent on the molecule and the experimental conditions, the following table summarizes general observations from various studies.

Parameter¹³C-Labeled StandardsDeuterium-Labeled StandardsKey Findings & References
Back-Exchange in Protic Solvents NegligibleCan be significant, especially for labels on heteroatoms. The rate is influenced by pH and temperature.For many compounds, the rate of H/D exchange is minimized at a low pH (around 2.5-3.0) and low temperatures.[3] Storing deuterated standards in aprotic solvents (e.g., acetonitrile) is recommended.[3]
Chromatographic Resolution from Analyte Typically unresolved (co-elution)Can be partially or fully resolved. The degree of separation can increase with the number of deuterium substitutions.A study on amphetamines demonstrated that all ¹³C₆-labeled internal standards co-eluted with their respective analytes, while deuterated analogs showed chromatographic separation.
Accuracy in Quantitative Bioanalysis Generally higherCan be compromised by isotopic effects and differential matrix effects.Comparative studies have shown that ¹³C-labeled internal standards are better suited to correct for ion suppression effects in UHPLC-MS/MS analysis.[9]

Experimental Protocols

Protocol 1: Evaluation of Deuterium Back-Exchange

This protocol provides a general method to assess the stability of a deuterium-labeled standard in a relevant biological matrix or solvent system.

  • Sample Preparation:

    • Prepare a solution of the deuterium-labeled standard at a known concentration in the matrix or solvent of interest (e.g., plasma, acidic or basic buffer).

    • Prepare a control sample of the unlabeled analyte at a similar concentration.

    • Incubate the samples under conditions relevant to the intended analytical method (e.g., room temperature for 2 hours, 37°C for 1 hour).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the mass transitions for both the labeled standard and the unlabeled analyte.

    • In the sample containing only the labeled standard, monitor for the appearance of a peak at the mass transition of the unlabeled analyte. The presence and size of this peak are indicative of back-exchange.

  • Data Analysis:

    • Calculate the percentage of back-exchange by comparing the peak area of the newly formed unlabeled analyte to the sum of the peak areas of the remaining labeled standard and the unlabeled analyte.

Protocol 2: Assessment of Isotopic Purity by LC-MS

This protocol outlines a general procedure for determining the isotopic purity of a labeled standard.

  • Sample Preparation:

    • Prepare a solution of the isotopically labeled compound at a suitable concentration for MS analysis.

  • LC-MS Analysis:

    • Infuse the sample directly into a high-resolution mass spectrometer or analyze it via LC-MS.

    • Acquire the full scan mass spectrum of the compound.

  • Data Interpretation:

    • Analyze the isotopic distribution of the molecular ion.

    • Calculate the isotopic purity by determining the relative abundance of the desired labeled isotopologue compared to the unlabeled and other isotopologues.[10] This can be done by comparing the observed isotopic pattern to the theoretical pattern for a given level of enrichment.

Mandatory Visualizations

Caption: Factors influencing the isotopic stability of ¹³C and Deuterium-labeled standards.

Workflow for Isotopic Stability Assessment cluster_monitoring Monitoring start Start: Labeled Standard prep Sample Preparation (Incubation in Matrix/Solvent) start->prep lcms LC-MS/MS Analysis prep->lcms monitor_labeled Monitor Labeled Analyte lcms->monitor_labeled monitor_unlabeled Monitor Unlabeled Analyte lcms->monitor_unlabeled data Data Analysis end End: Stability Assessment data->end monitor_labeled->data monitor_unlabeled->data

Caption: Experimental workflow for assessing the isotopic stability of labeled standards.

References

Safety Operating Guide

Proper Disposal of Sulfachloropyridazine-¹³C₆: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal Overview

This guide provides essential safety and logistical information for the proper disposal of Sulfachloropyridazine-¹³C₆, a stable isotope-labeled sulfonamide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure safety and regulatory compliance. The primary recommended disposal method is incineration by a licensed professional waste disposal service.[1] It is imperative to prevent the release of this chemical into the environment.[2][3]

Hazard Identification and Safety Precautions

Sulfachloropyridazine and its derivatives are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal.

Summary of Hazards:

Hazard TypeDescriptionGHS ClassificationPrecautionary Statements
Skin Sensitization May cause an allergic skin reaction upon contact.[1][3]Skin Sensitization (Category 1)[1]P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P333+P317: If skin irritation or rash occurs: Get medical help.[3]
Skin Irritation Causes skin irritation.[4]Skin Corrosion/Irritation (Category 2)[2][4]P280: Wear protective gloves/protective clothing.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Causes serious eye irritation.[4]Serious Eye Damage/Eye Irritation (Category 2)[2][4]P280: Wear eye protection/face protection.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Respiratory Irritation May cause respiratory tract irritation.[1][4]Specific target organ toxicity (single exposure) (Category 3)[2][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Personal Protective Equipment (PPE):

PPE CategorySpecificationStandard Reference
Hand Protection Wear appropriate chemical-resistant gloves.-
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.OSHA 29 CFR 1910.133 or European Standard EN166[4]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.-
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]-

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of Sulfachloropyridazine-¹³C₆. This workflow is designed to minimize exposure and ensure environmental protection.

Phase 1: Preparation and Segregation
  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the most current SDS for Sulfachloropyridazine-¹³C₆ and any solvents it may be dissolved in.[1][4][5]

  • Wear Appropriate PPE: Equip yourself with the necessary personal protective equipment as detailed in the table above.

  • Segregate Waste:

    • Designate a specific, clearly labeled waste container for Sulfachloropyridazine-¹³C₆ and materials contaminated with it.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Phase 2: Containment and Labeling
  • Primary Containment:

    • For solid waste (e.g., unused chemical, contaminated labware), collect in a suitable, sealable container.

    • For liquid waste (e.g., solutions in acetonitrile[5]), use a compatible, leak-proof container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("Sulfachloropyridazine-¹³C₆"), and any associated hazards (e.g., "Skin Sensitizer").

    • Include the accumulation start date and other information required by your institution.

Phase 3: Storage and Disposal
  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[4]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.

  • Professional Disposal: The designated method of disposal is through a licensed professional waste disposal service.[1] The typical procedure involves:

    • Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This is the recommended method to ensure complete destruction of the compound.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with laboratory and regulatory requirements.

Environmental Precautions:

  • Prevent Environmental Release: Do not let the product enter drains, soil, or waterways.[1][3] Environmental release of sulfonamides can have ecological impacts.

  • Spill Response: In case of a spill, sweep up solid material, avoiding dust formation, and place it in a suitable container for disposal.[2][4] For liquid spills, absorb with an inert material and containerize for disposal. Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Sulfachloropyridazine-¹³C₆.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_dispose Phase 3: Storage & Final Disposal cluster_spill Contingency: Spill Response A Consult SDS B Wear Appropriate PPE A->B C Segregate Waste into Designated Container B->C D Securely Seal Waste in Primary Container C->D E Label Container with Chemical Name & Hazards D->E F Store in Designated Hazardous Waste Area E->F G Arrange Pickup with EHS/Waste Vendor F->G H Transport to Licensed Disposal Facility G->H J Maintain Disposal Records G->J I Incineration H->I I->J I->J S1 Evacuate & Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 Enter Waste Stream S3 Collect & Containerize for Disposal S2->S3 Enter Waste Stream S3->C Enter Waste Stream

Caption: Workflow for the disposal of Sulfachloropyridazine-¹³C₆.

References

Personal protective equipment for handling Sulfachloropyridazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Sulfachloropyridazine-13C6. Adherence to these procedures is critical to ensure personal safety and proper disposal. Sulfachloropyridazine is a sulfonamide antibiotic, and compounds in this class are known to cause allergic skin reactions in some individuals.[1][2][3] The carbon-13 isotope label does not alter the chemical reactivity or the toxicological properties of the molecule.

Hazard Identification and Personal Protective Equipment (PPE)

Sulfachloropyridazine is classified as a skin sensitizer, meaning it can cause an allergic skin reaction.[1][2][4] The sodium salt of Sulfachloropyridazine is also known to cause skin and eye irritation and may cause respiratory tract irritation.[5] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Disposable nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using heavier-duty chemical-resistant gloves.To prevent skin contact and potential allergic reactions. Nitrile gloves offer good protection against incidental chemical exposure.[6]
Eye Protection Safety glasses with side shields are the minimum requirement. In situations with a splash hazard, such as when handling solutions, safety goggles or a face shield worn over safety glasses are necessary.To protect eyes from splashes of the powder or solutions, which can cause irritation.[5][6]
Body Protection A standard laboratory coat must be worn at all times. For procedures with a significant risk of contamination, chemical-resistant coveralls or an apron may be required.To protect skin and personal clothing from contamination.[7][8]
Respiratory Protection For handling small quantities of the solid material where dust formation is minimal, respiratory protection may not be required if handled in a well-ventilated area. However, if there is a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95) should be used. For handling larger quantities or when working with solutions that may produce aerosols, a respirator with cartridges suitable for organic vapors and particulates is recommended.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps from receiving the compound to its final disposal.

Handling Workflow Diagram

G Diagram 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Inspection B Donning appropriate PPE A->B C Preparation of work area (e.g., fume hood) B->C D Weighing and preparation of solutions C->D E Experimental use D->E F Decontamination of work surfaces E->F G Segregation of waste F->G H Disposal according to regulations G->H

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

    • Put on all required PPE as detailed in Table 1.

    • Conduct all manipulations of the solid compound that could generate dust, such as weighing, within a chemical fume hood or other ventilated enclosure.

  • Handling and Experimental Use:

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Avoid inhalation of dust or aerosols.[5]

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing. The provided product may be dissolved in acetonitrile.[9]

  • Cleanup:

    • After handling, thoroughly wash hands with soap and water.

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, to prevent cross-contamination.

  • Disposal:

    • All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous chemical waste.

    • Do not allow the product to enter drains or sewage systems.[1][2]

    • Follow all local, regional, and national regulations for hazardous waste disposal. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.